Diarylide pigments are produced by reacting a doubly diazotized aromatic diamine, specifically 3,3'-dichlorobenzidine derivatives, with acetoacetanilide [1]. The core structure is a disazo compound, but it exists predominantly in the more stable bis-keto-hydrazone tautomeric form [1]. X-ray crystallography shows the molecule is nearly planar [2].
While Pigment Yellow 12 is the baseline compound, the properties can be finely tuned by modifying the coupling component, leading to other commercial pigments [3]:
The synthesis involves diazotization of 3,3'-dichlorobenzidine followed by coupling with acetoacetanilide [1]. The process must be controlled for temperature and pH to ensure correct crystal formation and particle size.
A patented method improves performance in liquid inks by treating the pigment slurry with long-chain fatty alcohols [3]. This treatment reduces particle agglomeration during drying, lowering the ink's viscosity without compromising transparency or gloss [3]. The general workflow is as follows:
Industrial process to produce low-viscosity Diarylide Yellow pigment [3]
A key carcinogenicity study provides a model for safety assessment [4]:
Diarylide Yellow is one of the most common organic yellow pigments. Its key applications and market context are shown in the table below.
| Aspect | Details |
|---|---|
| Primary Applications | Printing inks (major use, over 45% of consumption) [5], Paints & Coatings, Plastics, Textiles [6] [1] [7] |
| Function | Provides color, vibrancy, and stability in end products [1] [5] |
| Key Market Driver | Demand from packaging industry, especially for food-grade inks [5] |
| Regional Demand | Asia-Pacific is the largest market (60% of global demand) [5] |
| Global Market Trend | Shift towards sustainable, heavy-metal-free pigments [7] [5] |
Diarylide yellows are a class of synthetic organic pigments known for their intense color, high transparency, and cost-effectiveness [1] [2]. The following table summarizes their fundamental characteristics, which are crucial for understanding their behavior.
| Property | Description |
|---|---|
| Chemical Class | Disazoacetoacetanilides (specifically exist in the bisketohydrazone tautomeric form) [1] [3]. |
| General Solubility | Very low solubility in water and common solvents; they are used as finely-divided crystalline solids [1] [2]. |
| Thermal Stability | Stable at temperatures encountered in printing and plastic processing, but can degrade above 200°C to release 3,3'-dichlorobenzidine [2]. |
| Lightfastness | Varies by specific pigment; generally good in printing inks, but some derivatives show inferior lightfastness [3]. |
Key structural insights confirm that these molecules are not planar and lack intermolecular hydrogen bonding, instead forming inclined molecular stacks in the crystal lattice [1]. The torsion angle across the biphenyl linkage significantly impacts color properties, crystal packing, and photostability [3].
The search results detail several protocols for synthesizing and analyzing these pigments.
A common synthesis involves the diazotization of a benzidine derivative (like 3,3'-dichlorobenzidine) followed by azo coupling with acetoacetanilides [1] [4]. The general workflow for preparing Pigment Yellow 13 is as follows:
Diagram: General synthesis and crystallization workflow for Diarylide Yellow pigments [1] [4].
Growing crystals suitable for X-ray diffraction is challenging due to extreme insolubility. One successful method is slow cooling of a saturated solution in 1,2,4-trichlorobenzene from 200°C to room temperature over several days [1].
The available data suggests that Diarylide Yellow pigments have properties that may present challenges for drug development:
Given the limited direct data found, I suggest the following steps to deepen your investigation:
The following table summarizes the key spectroscopic features of Diarylanilide Yellow (PY12) as identified in research studies.
| Spectroscopic Technique | Characteristic Features & Band Positions | Experimental Context & Notes |
|---|---|---|
| Raman Spectroscopy [1] | Bands in the 1800–100 cm⁻¹ range. Specific peaks can be weak below 1000 cm⁻¹. | Analysis of pure reference pigment; bands may be hindered in complex paint samples due to fluorescent binding media or mixed pigments [1]. |
| FTIR Spectroscopy [2] | Specific bands identifiable for azo-containing linkages. | Used for characterization alongside Raman and LDI-MS; FTIR bands help identify molecular structure and functional groups [2]. |
For researchers looking to replicate or design experiments, here are detailed methodologies from recent studies.
This protocol is adapted from a 2019 open-access study and is highly reproducible.
The workflow for this multi-technique characterization approach is outlined below:
Experimental workflow for the synthesis and multi-technique characterization of azo pigments like PY12 [2].
This protocol is crucial for analyzing pigments in real-world samples, such as historical paints.
When Diarylanilide Yellow is heated to decomposition, it emits very toxic fumes including chlorine and nitrogen oxides [1]. Furthermore, research indicates that a specific azo pigment, diarylide yellow, can decompose at elevated temperatures (over 200 °C) to form PCB-11 [2]. PCB-11 is a type of polychlorinated biphenyl, which is a persistent organic pollutant of significant environmental and health concern.
The table below summarizes the key decomposition information:
| Aspect | Description |
|---|---|
| General Decomposition Products | Chlorine, Nitrogen Oxides [1] |
| Identified Contaminant | PCB-11 (3,3'-Dichlorobenzidine is a precursor) [2] [3] |
| Key Decomposition Condition | Elevated temperatures > 200 °C [2] |
| Toxicity Profile | "Very toxic fumes" [1]; PCBs are associated with various adverse health effects. |
While the search results do not provide specific protocols for analyzing decomposition products, they mention several advanced analytical techniques suitable for such investigations, which you can incorporate into experimental workflows.
The following diagram outlines a general experimental workflow for analyzing pigment decomposition, integrating the techniques mentioned in the search results:
Due to the identified hazards of its decomposition products, specific safety measures should be followed when handling this compound, particularly at high temperatures [1].
The key concern regarding this compound is its potential to decompose at high temperatures, releasing toxic gases and potentially forming hazardous compounds like PCBs. The available public data is insufficient for a full whitepaper, but it clearly points to the need for careful handling and advanced analytical techniques for further investigation.
The synthesis of Diarylanilide (also commonly referred to as Diarylide) Yellow pigments is a classic two-step sequence involving the reaction of a tetrazo component with a coupling component [1]. The core mechanism is illustrated below.
Synthesis of Diarylanilide Yellow Pigments
The first step is the diazotization of a primary aromatic diamine, most notably 3,3'-Dichlorobenzidine (DCB), to form a tetrazo compound [2]. The second step is an azo coupling where this tetrazo compound acts as an electrophile, attacking electron-rich coupling components like acetoacetanilides to form the conjugated azo pigment structure [1].
The following provides a detailed methodology for synthesizing a representative this compound pigment, PY124, as adapted from research protocols [1].
Synthesis of PY124 (Diarylide Yellow)
Procedure:
Diazotization (Tetrazo Salt Formation):
Coupling Component Preparation:
Coupling Reaction:
Work-up:
Industrial production focuses on optimizing pigment properties for specific applications like inks and plastics [2] [3]. Modifications are often made post-synthesis to enhance performance.
Common Modification Techniques:
The properties of the final pigment, such as color strength, transparency, and resistance, are determined by the specific coupling component used [2] [3]. The table below summarizes several commercial pigments.
| Pigment | Colour Index Name | Coupling Component | Key Characteristics |
|---|---|---|---|
| PY12 | Pigment Yellow 12 | Acetoacetanilide | High color strength [2] |
| PY13 | Pigment Yellow 13 | Acetoacet-meta-xylidide | Higher transparency than PY12 [2] |
| PY14 | Pigment Yellow 14 | Acetoacet-ortho-toluidine | Good heat & solvent resistance; used in gravure inks [2] [3] |
| PY83 | Pigment Yellow 83 | Acetoacet-2,5-dimethoxy-4-chloroanilide | Excellent durability, high transparency & strength [2] [3] |
| PY124 | Pigment Yellow 124 | 2'4'-Dimethoxyacetoacetanilide | Representative model pigment for research [1] |
| PO16 | Pigment Orange 16 | 3-Methyl-1-phenyl-5-pyrazolone | Example of a diarylide orange pigment [5] |
While batch processing is traditional, continuous flow synthesis is an emerging technology that offers better control over exothermic reactions, improves safety by minimizing handling of unstable diazonium salts, and enhances reproducibility and product quality [6].
The coupling reaction between 3,3'-dichlorobenzidine (DCB) and acetoacetanilide (AAA) represents a fundamental transformation in organic pigment chemistry, yielding the commercially significant C.I. Pigment Yellow 12 (PY12). This disazo pigment belongs to the diarylide family and enjoys widespread application in printing inks, plastics, paints, and various industrial coatings due to its cost-effectiveness and excellent coloring properties. The reaction proceeds through a two-stage mechanism beginning with diazotization of the primary aromatic amine groups of DCB, followed by electrophilic substitution with the active methylene group of AAA under carefully controlled pH conditions. [1] [2]
The commercial significance of PY12 drives continued optimization of this coupling reaction, with particular focus on crystal morphology control, impurity reduction, and enhanced application performance. Industrial production requires careful attention to reaction parameters including temperature, pH, concentration, and addition rates to achieve consistent product quality. The following sections provide comprehensive experimental protocols, analytical characterization methods, performance data, and safety considerations essential for researchers and industrial practitioners working with this important pigment system. [2] [3]
The diazotization reaction converts the primary amine groups of DCB into reactive diazonium salts essential for the subsequent coupling reaction. The following optimized procedure ensures high conversion efficiency while minimizing decomposition of the sensitive diazonium intermediate: [2]
Reaction Setup: Charge 500 mL of deionized water and 98 g of hydrochloric acid (30% concentration) to a suitable reaction vessel equipped with mechanical stirring, temperature control, and addition funnel. Add 50 g (0.2 mol) of 3,3'-dichlorobenzidine (DCB) as a fine powder while maintaining the temperature below 10°C using an ice bath. Continue stirring for 60-90 minutes until a homogeneous suspension is achieved. [2]
Diazotization: Dissolve 28 g (0.4 mol) of sodium nitrite in 100 mL deionized water. Add this solution dropwise to the DCB suspension while maintaining the temperature between 0-5°C and vigorous agitation. The addition typically requires 45-60 minutes. After complete addition, continue stirring for an additional 60 minutes while monitoring the reaction by starch-iodide paper testing to ensure complete diazotization and slight excess of nitrous acid. The resulting tetrazonium salt solution should be used immediately in the coupling reaction to prevent decomposition. [2] [3]
The coupling reaction involves electrophilic attack of the diazonium salt on the active methylene group of acetoacetanilide. Careful pH control is critical for regioselective monoazo bond formation and high yield: [2] [3]
Coupling Component Preparation: Dissolve 71 g (0.4 mol) of acetoacetanilide in 600 mL of 2% sodium hydroxide solution with gentle heating (40-45°C) until complete dissolution. Dilute with 400 mL cold deionized water and adjust the temperature to 10-15°C. The resulting solution should be clear and yellow in appearance.
Coupling Process: Add the freshly prepared DCB tetrazonium salt solution to the acetoacetanilide solution gradually over 60-90 minutes with vigorous mechanical stirring. Maintain the pH between 4.0-6.5 using sodium acetate buffer or dilute sodium hydroxide solution. The temperature should be controlled at 10-15°C throughout the addition. As coupling proceeds, the pigment forms as a yellow suspension with increasing intensity. After complete addition, continue stirring for 60 minutes, then gradually heat to 60-70°C and maintain for 30 minutes to complete pigment formation and agglomerate control. [2] [3]
Post-treatment significantly influences the final pigment properties including crystal morphology, particle size distribution, and application performance: [2]
Isolation: Separate the pigment suspension by filtration or centrifugation. Wash thoroughly with deionized water until the filtrate is neutral and free of chloride ions.
Pigment Finishing: The crude pigment may be subjected to various finishing treatments to optimize performance properties. These include resin treatments (using rosin or rosin derivatives during coupling), solvent annealing (heating in organic solvents), or acid pasting (treatment with strong acids followed by reprecipitation). These treatments control crystal phase, particle size, and surface characteristics. [2]
Drying: Dry the purified pigment cake at 60-80°C under reduced pressure to achieve a moisture content below 2%. Gently grind the dried material to obtain a free-flowing powder with controlled particle size distribution. [3]
Table 1: Standard Reaction Conditions for PY12 Synthesis
| Parameter | Diazotization Step | Coupling Step |
|---|---|---|
| Temperature | 0-5°C | 10-15°C during addition, then 60-70°C for finishing |
| pH | Strongly acidic (HCl medium) | 4.0-6.5 (buffered with sodium acetate) |
| Molar Ratio | DCB:NaNO₂ - 1:2 | DCB:AAA - 1:2 |
| Reaction Time | 2-3 hours | 2-3 hours |
| Concentration | 10-15% solids | 5-10% solids |
The synthesis of PY12 proceeds through a well-defined two-stage diazo coupling mechanism that transforms the starting materials into the final disazo pigment. Understanding this pathway is essential for process optimization and troubleshooting. The following diagram illustrates the complete reaction sequence:
Reaction pathway showing the two-stage diazo coupling process for PY12 synthesis.
The mechanism begins with diazotization of 3,3'-dichlorobenzidine under strongly acidic conditions, where each primary amine group reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt group, resulting in a bistetrazonium intermediate. In the subsequent coupling stage, each diazonium group undergoes electrophilic attack on the active methylene group (-CH₂-) of acetoacetanilide, which exists predominantly in the ketohydrazone tautomeric form under the reaction conditions. The reaction proceeds through two successive coupling events, potentially forming a monoazo intermediate before the second coupling completes the disazo structure. The entire process requires careful pH control between 4.0-6.5 to maintain sufficient reactivity of the diazonium species while ensuring proper enolization of the coupling component. [1] [2] [3]
The final Pigment Yellow 12 product possesses a well-defined disazo chemical structure characterized by two conjugated azo bridges (-N=N-) connecting the dichlorobenzidine central unit with two acetoacetanilide end groups. This extended conjugated system delocalizes π-electrons across the molecular framework, producing the characteristic yellow color through absorption in the violet-blue region of the visible spectrum (approximately 400-500 nm). The ortho-chloro substituents on the benzidine moiety and the amide groups in the acetoacetanilide components create a planar molecular structure that facilitates strong intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the pigment's excellent lightfastness and thermal stability. The crystalline form typically obtained through standard coupling conditions is the thermodynamically stable β-polymorph, which exhibits optimal application properties and resistance to crystal phase transformation. [1] [3]
Comprehensive characterization of PY12 requires multiple analytical techniques to assess chemical structure, crystalline properties, and pigment quality:
X-ray Diffraction (XRD): XRD analysis provides critical information about the crystal structure and polymorphic form of the pigment. Standard PY12 exhibits characteristic diffraction peaks at specific 2θ angles, with the most intense typically appearing at approximately 6.5°, 13.0°, 16.5°, 26.0°, and 27.2°. Changes in peak position, intensity, or appearance of new peaks indicate polymorphic transformations or crystal modifications that can significantly impact application properties. Sample preparation involves carefully drying the pigment and packing uniformly into sample holders to ensure consistent results. [3]
Spectroscopic Analysis: UV-Visible spectroscopy shows maximum absorption in the 420-460 nm range, with the exact λmax dependent on the solvent dispersion medium. FT-IR spectroscopy reveals characteristic bands including N-H stretching (3250-3320 cm⁻¹), C=O stretching (1640-1670 cm⁻¹), N=N stretching (1590-1610 cm⁻¹), and C-Cl stretching (740-760 cm⁻¹). The relative intensities of these bands provide information about molecular conformation and crystal packing. [1]
Thermal Analysis: Thermogravimetric analysis (TGA) of PY12 typically shows minimal weight loss up to 250°C, indicating excellent thermal stability. Major decomposition occurs between 300-400°C. Differential scanning calorimetry (DSC) may reveal endothermic events corresponding to crystal phase transitions or melting, with decomposition typically occurring above 350°C without a distinct melting point. [2]
Pigment Yellow 12 is evaluated against multiple performance criteria that determine its suitability for various applications. The following table summarizes key property data:
Table 2: Performance Properties of C.I. Pigment Yellow 12
| Property | Test Method | Typical Value Range | Application Significance |
|---|---|---|---|
| Color Strength | Tint with TiO₂ (1:10) | 95-105% (vs. standard) | Determines economic efficiency and required dosage |
| Hue Angle | CIELab Measurement | 88-92° (in printing ink) | Defines color perception - greenish yellow |
| Lightfastness | ISO 105-B02 (Blue Wool Scale) | 5-6 (full shade) | Resistance to fading upon outdoor exposure |
| Heat Stability | 10 min at temperature | 180-200°C (in plastic) | Maximum processing temperature without color change |
| Oil Absorption | ISO 787-5 | 40-50 g/100g | Related to vehicle demand in paste formulations |
| Specific Surface Area | BET Nitrogen Adsorption | 25-40 m²/g | Indicator of particle size and dispersion potential |
| Particle Size | Laser Diffraction | D₅₀: 0.1-0.3 μm | Affects transparency, gloss, and color strength |
PY12 finds extensive application across multiple industries due to its cost-performance balance and versatile coloring properties. In printing inks, particularly for packaging applications, it provides excellent printability and color consistency in gravure, flexographic, and offset formulations. For plastics coloration, PY12 demonstrates adequate heat stability for processing in polyethylene, polypropylene, and polystyrene at temperatures up to 200°C, though its performance in engineering plastics requiring higher processing temperatures may be limited. Paint and coating formulations utilize PY12 in air-dry and baked systems where its good dispersibility and durability offer advantages for industrial finishes. [2] [3]
Recent advances in PY12 applications focus on performance enhancement through surface modification and optimized formulation approaches. Resin-treated versions developed through incorporation of rosin or rosin derivatives during coupling improve gloss development and transparency in printing ink applications. The preparation of "solid solution" pigments, where PY12 is co-precipitated with structurally similar diarylide pigments such as those derived from alternative acetoacetanilide coupling components, enables custom hue adjustment and property modification without the drawbacks of physical pigment blends. These solid solution pigments exhibit homogeneous crystal structures with properties intermediate between the component pigments, allowing manufacturers to tailor products for specific application requirements. [3]
The handling of 3,3'-dichlorobenzidine requires stringent safety measures due to its classified carcinogenicity and documented toxicological effects:
Carcinogenicity: Multiple animal studies have demonstrated that DCB functions as a multisite carcinogen following oral administration and possibly inhalation exposure. The primary targets include the liver, mammary tissue, bladder, and hematopoietic system. The compound undergoes metabolic activation via cytochrome P450 enzymes (particularly CYP450d) to reactive intermediates that form covalent adducts with cellular macromolecules including lipids and DNA. Although human epidemiological evidence is limited by co-exposure to other chemicals, DCB is classified as a suspected human carcinogen based on sufficient animal evidence. [4] [5] [6]
Toxicokinetics: Oral administration studies in rats show that DCB is readily absorbed from the gastrointestinal tract and undergoes extensive hepatic metabolism followed by distribution to multiple tissues. The compound and/or its metabolites covalently bind to hepatic lipids and proteins, with adducts exhibiting biphasic elimination - an initial rapid phase followed by a persistent slow phase. Metabolic activation involves N-hydroxylation followed by conjugation, ultimately generating electrophilic species capable of DNA binding. [4]
Acute Toxicity: The acute oral LD₅₀ for DCB free base in rats is approximately 7,070 mg/kg, while the dihydrochloride salt form shows greater acute toxicity with an LD₅₀ of 3,820 mg/kg. Dermal exposure studies in rabbits indicate a minimum lethal dose exceeding 8,000 mg/kg for intact skin. Clinical signs of acute overexposure may include respiratory irritation, neurological symptoms, and methemoglobinemia, though human data are limited. [6]
Stringent controls are essential for safe handling of DCB in industrial and laboratory settings:
Engineering Controls: Implement closed system processing with local exhaust ventilation at potential release points. Use dedicated equipment with appropriate seals to prevent aerosol generation during material transfer.
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant clothing (including gloves, aprons, and face shields) made of materials such as nitrile rubber or Viton. Use respiratory protection (NIOSH-approved respirator with organic vapor/particulate cartridges) when engineering controls are insufficient.
Environmental Controls: Prevent environmental release through dedicated ventilation systems with appropriate scrubbing technology. Implement procedures for contained spill management using absorbent materials compatible with aromatic amines. [5]
Table 3: Occupational Exposure Limits and Regulatory Status
| Parameter | Details | Reference |
|---|---|---|
| OSHA PEL | Not established specifically; general duty clause applies | 29 CFR 1910.1000 |
| NIOSH REL | Handle with extreme caution as occupational carcinogen | NIOSH Current Intelligence Bulletin 2 |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) | IARC Monographs Vol. 29 |
| EPA Status | Listed hazardous waste (U073) under RCRA | 40 CFR Part 261 |
| REACH | Subject to authorization due to carcinogenic properties | EU REACH Annex XIV |
| Water Discharge | Prohibited due to potential environmental transformation | US Clean Water Act |
Environmental releases of DCB and its transformation products must be carefully controlled due to persistence concerns and potential for bioaccumulation. While PY12 itself demonstrates low aquatic toxicity and minimal bioavailability when properly incorporated into end products, manufacturing effluents containing unreacted DCB or byproducts require advanced treatment technologies. Effective approaches include activated carbon adsorption, advanced oxidation processes, and biological treatment with acclimated microorganisms. Industrial facilities should implement zero liquid discharge systems where technically and economically feasible to prevent environmental contamination. [5]
Regulatory frameworks globally classify DCB as a substance of very high concern subject to strict reporting and risk management requirements. The European Union's REACH regulation places DCB on the Authorization List (Annex XIV), prohibiting its use after sunset dates without specific authorization. Similar restrictions exist under the US Toxic Substances Control Act (TSCA), which mandates significant use limitations and requires comprehensive workplace protection programs. These regulatory measures drive ongoing research into alternative chemistries and closed-loop manufacturing processes that minimize worker exposure and environmental releases. [5] [6]
This compound pigments, commonly classified as Diarylide Yellows, represent a series of disazoacetoacetanilides that constitute the most important group of yellow classical organic pigments in industrial applications. These pigments are characterized by their intense, bright colors, high transparency, and cost-effectiveness, making them the yellow pigments of choice particularly for printing ink applications, with additional uses in paints and plastics [1]. The most commercially significant products in this series include Pigment Yellow 12 (PY12), Pigment Yellow 13 (PY13), Pigment Yellow 14 (PY14), Pigment Yellow 63 (PY63), and Pigment Yellow 83 (PY83), each differing in their substitution patterns on the acetoacetanilide phenyl rings [2]. These compounds are synthesized through an azo coupling reaction involving tetrazotised benzidine derivatives (most commonly 3,3'-dichlorobenzidine) with acetoacetanilide coupling components [1].
Despite frequently being illustrated in literature as disazo structures, extensive research has demonstrated that these pigments exist exclusively in the bisketohydrazone tautomeric form both in solution and in solid-state phases [1]. This tautomeric configuration significantly influences their technical performance, including optical properties (color and transparency) and fastness properties (resistance to light, heat, and solvents). The solid-state characteristics, including particle size distribution, morphology, and crystallographic arrangement, further determine their applicability in various industrial sectors [1]. The exceptional importance of PY83 within this series stems from its superior lightfastness and solvent resistance compared to other Diarylide Yellows, enabling its use in more demanding applications including industrial coatings [2].
The fundamental chemical structure of this compound pigments centers on their bisketohydrazone configuration, which has been unequivocally confirmed through X-ray single crystal structural analyses [1] [2]. While these compounds are often depicted schematically as disazo structures for simplicity, experimental evidence confirms they adopt the ketohydrazone form throughout their existence in both solution and solid states. This tautomerism involves proton migration and reorganization of double bonds, resulting in a structure where the central core exists as a bis-hydrazone with ketone groups rather than the alternative hydroxy azo form [1].
The general molecular structure consists of two acetoacetanilide-derived moieties connected via a central benzidine unit (typically 3,3'-dichlorobenzidine), forming an extended conjugated system that dictates the pigmentary characteristics. In the bisketohydrazone form, the molecule contains two ketone groups and two secondary amine groups within the hydrazone linkages, creating an extensive network of intramolecular hydrogen bonding that contributes to molecular stability and planarity [1]. This configuration enhances the thermal and chemical stability of the pigments while influencing their intermolecular interactions in the crystalline state, which ultimately governs critical performance parameters including color strength, transparency, and resistance properties.
Crystallographic studies reveal that the molecular geometry of these pigments is not planar despite the extensive conjugation throughout the system [1]. The observed conformation can be generated from a hypothetical planar molecule through two primary operations: a torsional rotation about the bond linking the dichlorobenzidine-derived rings (approximately 30-40°) and torsional rotations about the bonds linking the anilide rings to the central hydrazone functionality [1]. This non-planar configuration has significant implications for the solid-state packing arrangements and consequently affects the pigmentary properties.
The degree of molecular planarity varies among different this compound pigments and is influenced by specific substitution patterns. For instance, PY12 exhibits torsional angles between the two phenyl rings of the central biphenyl system of approximately 36.9°, while other derivatives in the series display variations in this interplanar angle [1] [2]. These conformational differences alter the π-orbital overlap throughout the conjugated system, affecting the coloristic properties and intermolecular interactions in the crystal lattice. The molecular geometry also influences the potential for intermolecular hydrogen bonding, with the secondary amine groups (N-H) and carbonyl groups (C=O) participating in specific patterns of hydrogen bond formation that stabilize the crystal structure [1].
X-ray single crystal analyses provide essential information for understanding the relationship between molecular structure, crystal packing, and technical performance in organic pigments. The following table summarizes the key crystallographic parameters for important this compound pigments:
Table 1: Crystallographic parameters of selected this compound pigments
| Pigment | Crystal System | Space Group | Unit Cell Parameters | Molecular Formula | Molecular Weight | Density (g/cm³) |
|---|---|---|---|---|---|---|
| PY12 [1] | Monoclinic | P1 21/n 1 | a = 17.850(6) Å, b = 7.37(1) Å, c = 18.700(6) Å, β = 113.50(2)° | C₃₂H₂₆Cl₂N₆O₄ | 629.5 | 1.22 |
| PY83 [2] | Monoclinic | P1 21/n 1 | a = 7.37(1) Å, b = 18.700(6) Å, c = 17.850(6) Å, β = 113.50(2)° | C₃₆H₃₂Cl₄N₆O₆ | 762.5 | Not specified |
The crystal structures of both PY12 and PY83 belong to the monoclinic crystal system with the same P1 21/n 1 space group, indicating similar packing arrangements despite differences in their substitution patterns [1] [2]. The unit cell dimensions reflect the subtle variations in molecular dimensions introduced by the additional substituents in PY83 compared to the relatively simpler PY12. The density of PY12 at 1.22 g/cm³ is characteristic of organic pigments and reflects the efficiency of molecular packing in the crystal lattice [1].
The specific molecular geometry of each this compound pigment influences its intermolecular interactions and solid-state properties. The following table compares key structural parameters for the most commercially significant pigments in this series:
Table 2: Comparative molecular geometry parameters for this compound pigments
| Pigment | Central Biphenyl Torsion Angle | Angle Between Aromatic Ring Planes | Tautomeric Form | Key Substituents |
|---|---|---|---|---|
| PY12 [1] [3] | 36.9° | Not specified | Bisketohydrazone | Unsubstituted phenyl rings on acetoacetanilide |
| PY13 [2] | Not specified | 33.0° | Bisketohydrazone | 2,4-xylyl groups |
| PY14 [2] | Not specified | 28.8° | Bisketohydrazone | ortho-Tolyl groups |
| PY63 [2] | Not specified | 35.5° | Bisketohydrazone | 2,5-dimethoxy groups |
| PY83 [2] | Not specified | 35.7° | Bisketohydrazone | 4-chloro-2,5-dimethoxy groups |
The data reveal that all this compound pigments exist exclusively in the bisketohydrazone tautomeric form regardless of their substitution patterns [1] [2]. The angles between the planes of the aromatic rings vary across different pigments, with PY14 exhibiting the most planar configuration at 28.8° while PY13, PY63, and PY83 show greater deviations from planarity with angles between 33.0° and 35.7° [2]. These variations in molecular geometry significantly impact the crystal packing efficiency, π-π stacking interactions, and ultimately the technical performance of each pigment, particularly in terms of lightfastness, thermal stability, and solvent resistance.
The synthesis of this compound pigments follows a well-established two-step procedure involving tetrazotization of a benzidine derivative followed by azo coupling with acetoacetanilide coupling components. The following diagram illustrates the general experimental workflow:
> Experimental workflow for this compound pigment synthesis
Tetrazotization Step: 3,3'-Dichlorobenzidine (1 mol) is suspended in an acidic medium, typically hydrochloric acid, at temperatures between 0-5°C. A solution of sodium nitrite (2.2 mol) is added gradually while maintaining the temperature below 5°C to form the corresponding tetrazonium salt [1] [4]. The reaction mixture is stirred for an additional 30-60 minutes to ensure complete diazotization, with excess nitrite being destroyed by addition of sulfamic acid if necessary.
Coupling Step: The tetrazonium salt solution is added gradually to a solution of acetoacetanilide (2 mol) maintained in an aqueous alkaline medium at pH 8-10 and temperature of 10-15°C [1] [4]. The coupling reaction proceeds rapidly with the formation of the yellow pigment. After complete addition, the mixture is stirred for an additional 1-2 hours to ensure complete coupling, and the pH is adjusted to neutral or slightly acidic conditions to optimize pigment precipitation.
Crystallization and Conditioning: The crude pigment suspension is heated to 70-90°C to effect crystal formation and maturation, then filtered and washed salt-free [1]. For laboratory-scale preparation of single crystals suitable for X-ray analysis, PY12 can be crystallized from 1,2,4-trichlorobenzene by slow cooling from 200°C over several days [1]. Industrial conditioning may involve additional steps such as solvent treatment or the use of additives to optimize pigmentary properties.
The synthesis of PY83 follows a similar general pathway but with specific modifications:
Tetrazotization: 3,3'-Dichlorobenzidine is tetrazotized using standard procedures as described for PY12 [2].
Coupling: The tetrazonium salt is coupled with N-(4'-chloro-2',5'-dimethoxyphenyl)-3-oxobutanamide (AADMCA) instead of simple acetoacetanilide [2]. The coupling component is prepared separately by condensing acetoacetic ester with 4-chloro-2,5-dimethoxyaniline.
Crystallization: Due to its extreme insolubility, PY83 presents particular challenges for single crystal growth. Crystals suitable for X-ray analysis can be obtained by very slow crystallization from high-boiling solvents such as 1,2,4-trichlorobenzene under carefully controlled conditions [2].
Industrial production of this compound pigments often includes post-synthetic treatments to optimize specific application properties. For printing ink applications, treatments with soybean oil-solvent mixtures have been developed to enhance fluidity while maintaining color strength [5]. Similarly, treatment with long-chain fatty alcohols during the conditioning stage can reduce viscosity in liquid ink applications without adversely affecting transparency or gloss [6]. These post-treatments modify the pigment surface characteristics and particle-particle interactions, thereby improving rheological behavior in various application media.
The technical performance of this compound pigments is determined by both their molecular structure and solid-state characteristics. The following table summarizes the key structure-property relationships for the major commercial pigments:
Table 3: Structure-property relationships of this compound pigments
| Pigment | Color Shade | Transparency | Heat Resistance | Lightfastness | Solvent Resistance | Primary Applications |
|---|---|---|---|---|---|---|
| PY12 [5] [6] | Greenish-yellow | High | Moderate | Moderate | Moderate | Printing inks |
| PY13 [6] | Yellow | Very high | Moderate | Moderate | Moderate | Printing inks |
| PY14 [6] | Reddish-yellow | Medium | Good | Moderate-good | Good | Gravure inks, packaging inks |
| PY83 [2] | Reddish-yellow | Medium-high (varies with particle size) | Excellent | Superior | Excellent | Printing inks, industrial coatings |
The data demonstrate clear correlations between molecular structure and technical properties. PY12, with its unsubstituted phenyl rings, provides high color strength but only moderate fastness properties [5] [6]. The incorporation of methoxy groups in PY63 and particularly the chloro and methoxy substituents in PY83 significantly enhance lightfastness and solvent resistance, making these pigments suitable for more demanding applications [2]. The specific substitution pattern also influences color shade, with electron-donating groups such as methoxy groups tending to produce bathochromic shifts toward more reddish-yellow hues.
The crystalline nature and particle morphology of this compound pigments significantly influence their application properties. Fine particle size grades typically provide higher transparency and color strength but may sacrifice some lightfastness, while larger particle size grades offer improved opacity and often enhanced durability [2]. The crystal habit and specific polymorphic form further affect rheological behavior, dispersibility, and flocculation tendencies in various application media.
The superior performance of PY83 has been attributed to its specific molecular conformation and crystal packing [2]. Compared to other Diarylanilide Yellows, PY83 exhibits a more efficient molecular stacking in the crystal lattice with stronger intermolecular interactions, including π-π stacking and hydrogen bonding, which contribute to its enhanced stability toward heat, solvents, and UV radiation. These structural features explain why PY83 maintains its technical performance in demanding applications such as industrial coatings where other Diarylanilide Yellows would fail.
Comprehensive characterization of this compound pigments employs multiple spectroscopic techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and confirms the bisketohydrazone tautomeric form through specific absorption bands corresponding to N-H, C=O, and C-N vibrations [4].
Raman Spectroscopy: Provides complementary molecular vibration information with sharp peaks characteristic of the azo/hydrazone functionality and aromatic ring substitutions [4]. Raman spectroscopy is particularly valuable for pigment identification in art conservation and forensic applications due to its low energy cutoff and minimal sample requirements.
Laser Desorption Ionization Mass Spectrometry (LDI-MS): Determines molecular weights and fragmentation patterns specific to each pigment [4]. This technique can be performed in both positive and negative ion modes, providing comprehensive molecular characterization and enabling differentiation between structurally similar pigments.
X-ray Single Crystal Analysis: Provides definitive structural information including unit cell parameters, space group, molecular conformation, and tautomeric form [1] [2]. This technique requires single crystals of suitable size and quality, which can be challenging to obtain due to the extreme insolubility of these pigments.
X-ray Powder Diffraction (XRPD): Used when single crystals are unavailable, providing information on crystal structure, phase purity, and polymorphism [1]. XRPD patterns serve as fingerprints for specific pigment phases and can detect crystalline impurities or mixed phases.
Visible Reflectance Spectroscopy: Measures coloristic properties including hue, chroma, and tinctorial strength [4]. This technique can correlate molecular structure with color performance through analysis of absorption and reflectance characteristics.
Thermal Analysis (TGA/DSC): Evaluates thermal stability and phase transitions, providing critical information for applications involving high-temperature processing such as plastics and baked coatings.
This compound pigments find their primary application in printing inks, where they provide intense coloration at relatively low cost [1] [5]. Different pigments in the series offer specific benefits for various ink systems:
PY12 is characterized by high coloring power when used in printing inks compared to monoazo yellow pigments [5] [6].
PY13 provides higher transparency than PY12, making it suitable for applications where this property is prioritized [6].
PY14 exhibits better heat resistance and solvent resistance compared to PY12 or PY13, making it appropriate for publication gravure inks or packaging inks [6].
PY83 offers excellent resistance properties along with high transparency and coloring power, making it suitable for the broadest range of printing applications [2].
Various approaches have been developed to optimize the performance of this compound pigments in specific applications:
Surface Treatment: Treatment with soybean oil and solvent mixtures improves fluidity in oil-based printing inks while maintaining color strength [5].
Additive Incorporation: Addition of long-chain fatty alcohols during pigment conditioning reduces viscosity in liquid ink applications without adversely affecting transparency or gloss [6].
Particle Size Control: Careful regulation of crystallization and conditioning parameters enables production of pigments with specific particle size distributions optimized for either transparency or opacity [2].
Solid Solution Formation: Combining different coupling components or diazo components can produce mixed crystals with tailored coloristic and fastness properties [7].
The Diarylanilide (Diarylide) Yellow pigments are disazoacetoacetanilides that exist in the bisketohydrazone tautomeric form in both solution and the solid state [1] [2]. The molecular and crystal structures of several of these pigments have been resolved via X-ray crystallography.
The table below summarizes the key crystallographic data for several Diarylanilide Yellow pigments, highlighting the distinctive features of PY83:
| Pigment | Crystal System | Space Group | Molecular Symmetry | Molecular Planarity | Intermolecular Hydrogen Bonding |
|---|---|---|---|---|---|
| Pigment Yellow 83 (PY83) | Monoclinic [1] | P2₁/c [1] | Ci symmetry [1] | More nearly planar [1] [2] | None [1] |
| Pigment Yellow 12 (PY12) | - | - | - | Nearly planar [3] | - |
| Pigments Y13, Y14, Y63 | - | - | - | Non-planar [2] | - |
The superior performance of PY83—including its strong, reddish-yellow color, high solvent resistance, and excellent lightfastness—is directly linked to its distinct crystal structure [2]. Its more planar molecular geometry and the resulting simple inclined stacks in its crystal packing contribute to its enhanced stability and color properties compared to other pigments in its class [1] [2].
The following workflow outlines the typical process for synthesizing and preparing this compound pigments like PY83 for crystal structure analysis:
Synthesis and crystallization workflow for this compound pigments [4] [2].
For Pigment Yellow 83, obtaining single crystals suitable for X-ray analysis is challenging due to its low solubility. The standard method involves dissolving the crude pigment in a high-boiling, polar solvent like 1,2-dichlorobenzene and heating it to reflux for several hours. The solution is then slowly cooled, allowing thin, plate-like crystals to form [2].
The crystal structure of PY83 provides a direct explanation for its technical superiority:
Diarylide pigments are disazo compounds synthesized by reacting a doubly diazotized aromatic diamine (tetrazotized benzidine derivative) with two equivalents of a coupling component, typically an acetoacetanilide derivative [1] [2].
The core synthesis involves two main stages: diazotization followed by coupling. The workflow below illustrates the general production process.
Synthesis workflow for Diarylide Yellow pigments via diazotization and coupling [4] [1].
The following methodology, adapted from open-access research, outlines the synthesis of Pigment Yellow 124 [4].
Step 1: Diazotization
Step 2: Coupler Preparation
Step 3: Coupling & Isolation
Diarylide yellow pigments are high-volume products critical to several industries. The tables below summarize key quantitative data.
Table 1: Global Diarylide Yellow Pigment Market Overview
| Aspect | Data | Source / Forecast Period |
|---|---|---|
| Market Size (2024) | ~$1.13 - $1.32 Billion | [5] [6] |
| Projected Market Size (2033) | ~$1.68 - $2.05 Billion | [5] [6] |
| CAGR (2024-2033) | 4.5% - 5.1% | [5] [6] |
Table 2: Market Segmentation and Dominant Applications
| Segment | Analysis | Key Data / Examples |
|---|---|---|
| By Application | Paints & Coatings is the largest segment [5] [6], driven by demand in automotive and architectural paints. Plastics and Printing Inks are other major segments. | Accounts for ~38-40% of total demand [5] [6]. Pigment Yellow 12 is one of the three main colored pigments in CMYK color printing [1]. |
| By Product Type | Diarylide Yellow AAOT (PY12) is a dominant and classic product type [5]. Other types (HR, 83) offer variations in hue and performance. | PY12 provides strong color strength and is widely used in inks and coatings [5]. |
| By Region | Asia Pacific is the dominant production and consumption region, while North America also holds a significant share [5] [6]. | APAC accounts for over 45% of market share [5]. North America holds about 34% of global revenue [6]. |
Proper identification and quality control are essential. The following techniques are standard for characterizing diarylide pigments.
Understanding the safety profile of these chemicals is crucial for researchers and industrial handlers.
Diarylanilide Yellow (C.I. Pigment Yellow 12, CAS No. 6358-85-6) is an organic azo pigment belonging to the disazo benzidine yellow family that has found widespread application in printing inks, paints, plastics, and increasingly in electronic displays [1] [2]. These pigments are characterized by their brilliant color properties, high color strength, and good thermal stability, making them particularly valuable for color-critical applications [2]. The chemical structure consists of a 3,3'-dichlorobenzidine core coupled with acetoacetanilide derivatives, forming an extended conjugated system that produces the characteristic yellow hue [3] [2]. Despite these advantageous properties, unmodified this compound pigments face significant challenges in advanced applications, particularly in electrophoretic displays (EPDs), where they exhibit poor solvent resistance in organic dielectric fluids such as tetrachloroethylene, leading to bleeding and reduced display lifetime [4].
Encapsulation technologies have emerged as a critical strategy to overcome these limitations while preserving the desirable optical properties of the pigments. The development of core-shell composite particles through various encapsulation methods has demonstrated significant improvements in solvent resistance, dispersibility, surface chargeability, and overall stability of these pigments in demanding applications [4]. These advanced material systems enable the use of this compound in next-generation display technologies, including full-color electronic paper, while maintaining color brilliance and enabling precise electrophoretic control through surface functionalization.
Table 1: Comparison of this compound Pigment Properties Before and After Encapsulation
| Property | Unmodified Pigment | Encapsulated Pigment | Testing Method |
|---|---|---|---|
| Solvent Resistance | Poor in organic solvents (e.g., tetrachloroethylene) | Significant improvement | Visual assessment & spectrophotometry |
| Surface Morphology | Irregular, rough | Smooth, uniform | SEM, TEM |
| Chargeability | Variable, difficult to control | Good, tunable via surface groups | Zeta potential measurements |
| Thermal Stability | Decomposes at 593-608°F | Improved thermal resistance | TGA |
| Dispersibility | Moderate, tendency to agglomerate | Excellent in dielectric fluids | Dynamic light scattering |
The following procedure describes the encapsulation of this compound pigment with a uniform silica shell:
Pigment Pre-treatment and Dispersion:
Silica Coating Process:
Purification and Recovery:
The silica-coated particles require surface modification to achieve optimal chargeability in electrophoretic applications:
Amino Functionalization:
Carboxyl Functionalization:
The encapsulation and functionalization workflow is visualized in the following diagram:
Diagram 1: Workflow for SiO₂ Encapsulation and Surface Functionalization of this compound Pigments
Rigorous characterization is essential to verify successful encapsulation and functionalization:
FT-IR Spectroscopy:
X-ray Photoelectron Spectroscopy (XPS):
Thermogravimetric Analysis (TGA):
Electron Microscopy:
Zeta Potential Measurements:
The creation of positively charged particles suitable for electrophoretic display applications requires careful optimization of the amination process:
Mechanism of Action:
Optimized Protocol:
Quality Assessment:
For negatively charged electrophoretic particles, carboxyl functionalization provides an excellent approach:
Reaction Mechanism:
Process Optimization:
Performance Validation:
Table 2: Surface Functionalization Methods for Encapsulated this compound Pigments
| Functionalization Type | Chemical Reagents | Reaction Conditions | Resulting Surface Charge | Key Applications |
|---|---|---|---|---|
| Amino Functionalization | 3-aminopropyltriethoxysilane (APTES) | 80°C, 6-8 hours, anhydrous acetonitrile | Positive in dielectric fluids | Anodic electrophoretic motion |
| Carboxyl Functionalization | Succinic acid with EDC catalyst | 60°C, 4 hours, ethanol solvent | Negative in dielectric fluids | Cathodic electrophoretic motion |
| Mixed Functionalization | APTES + Acrylic acid | Sequential reaction steps | Tunable isoelectric point | Custom electrophoretic applications |
The ultimate validation of encapsulated this compound pigments comes from their performance in electrophoretic display systems:
Electrophoretic Mobility Testing:
Display Prototype Fabrication:
Performance Metrics:
Encapsulation significantly improves the solvent resistance of this compound pigments:
Accelerated Aging Tests:
Cyclic Endurance Testing:
Despite the inorganic encapsulation, the optical properties of the pigments are well maintained:
Colorimetric Analysis:
Transparency and Haze:
The relationship between encapsulation parameters and final performance characteristics follows a systematic process:
Diagram 2: Relationship Between Encapsulation Parameters and Performance Characteristics
While silica encapsulation provides excellent solvent resistance, polymer-based encapsulation offers alternative benefits:
Dispersion Polymerization Approach:
Mini-Emulsion Polymerization:
For liquid ink formulations, additional processing steps can optimize rheological properties:
Fatty Alcohol Treatment:
Process Optimization:
The primary application for encapsulated this compound pigments is in full-color electrophoretic displays:
Trichromatic System Design:
Display Architecture Options:
Drive Scheme Considerations:
Beyond electrophoretic displays, encapsulated this compound pigments find use in several specialized applications:
High-Performance Printing Inks:
Advanced Coating Systems:
Specialty Plastics and Polymers:
The encapsulation of this compound pigments represents a significant advancement in colorant technology, particularly for electronic display applications. The SiO₂ core-shell encapsulation protocol detailed in these application notes enables researchers to transform conventional organic pigments into high-performance electrophoretic particles with excellent solvent resistance, controlled surface chargeability, and maintained color brilliance. The two-step process of silica encapsulation followed by surface functionalization provides a versatile platform for creating both positively and negatively charged particles suitable for diverse electrophoretic display architectures.
Future development directions for these technologies include:
The protocols and application notes presented here provide researchers with comprehensive methodologies for implementing these advanced pigment encapsulation techniques, contributing to the continued development of reflective display technologies and other advanced colorant applications.
The fabrication of silica-based core-shell composites generally involves creating a silica core and then building a functional shell around it. Below are two common approaches.
Table 1: Core Synthesis via the Stöber Method This method is a widely used sol-gel process for producing monodispersed silica nanoparticles [1].
| Component | Role / Description | Typical Example Amount |
|---|---|---|
| TEOS (Tetraethyl orthosilicate) | Silicon precursor | 11.0 mL [2] |
| Ethanol | Reaction medium / solvent | 80.0 mL (50 mL + 30 mL) [2] |
| Ammonia Water | Catalyst for hydrolysis & condensation | 30.0 mL [2] |
| Water | Reactant for hydrolysis | 31.5 mL [2] |
Table 2: Shell Assembly Strategies Two primary methods for applying a functional shell to the silica core are described below.
| Method | Principle | Key Steps & Considerations |
|---|
| Layer-by-Layer (LbL) Assembly | Sequential deposition of oppositely charged polyelectrolytes onto a charged core via electrostatic self-assembly [3]. | 1. Core Modification: APTES-modified SiO₂ provides amine groups for positive charge. 2. Shell Formation: Sequential dipping in anionic (e.g., PPVA) and cationic (e.g., Chitosan) polymer solutions. 3. Loading: Model drugs can be loaded in the core and/or shell layers [3]. | | Direct Surface Reaction | Direct deposition or growth of a shell material (e.g., a layered metal salt) onto the core surface through chemical reactions [2]. | 1. Core Preparation: Pre-formed, well-dispersed SiO₂ microspheres. 2. Hybrid Assembly: Reaction with shell precursors (e.g., Cu-LBMS) at elevated temperature (e.g., 95°C) for an extended period (e.g., 24 h) [2]. |
The following diagram illustrates the workflow for the Layer-by-Layer (LbL) assembly method, which allows for precise control over shell thickness and composition:
After synthesis, the core-shell composites must be characterized to confirm their structure and evaluate performance.
Table 3: Key Characterization Techniques
| Technique | Key Information Obtained |
|---|---|
| Dynamic Light Scattering (DLS) | Size distribution and stability of nanoparticles in suspension [3]. |
| Electron Microscopy (SEM/TEM) | Direct observation of spherical shape, core-shell structure, size, and shell uniformity [3] [2]. |
| X-ray Diffraction (XRD) | Crystalline structure and evidence of successful composite formation [2]. |
| Fourier-Transform Infrared (FTIR) | Chemical composition and functional groups on the surface [2]. |
| Confocal Laser Scanning Microscopy (CLSM) | Visual confirmation of core-shell structure and location of loaded fluorescent drugs [3]. |
Table 4: Drug Loading and Release Performance Performance can be evaluated by loading model drugs and studying their release under different conditions.
| Parameter | Observation / Implication |
|---|---|
| Drug Loading Capacity | SiO₂@Cu-LBMS nano-microspheres showed significantly larger drug loading capability than Cu-LBMS alone for ibuprofen, aspirin, and salicylic acid [2]. |
| Release Profile | Sustained release profiles can be achieved, significantly prolonging drug release compared to the shell material alone [2]. |
| pH-Sensitive Release | Release profiles of a model drug (Rhodamine B) from a (PPVA/Cs) shell were "totally different" at pH 2.0, 7.4, and 9.2, indicating pH-responsive behavior [3]. |
To adapt these general methods for Diarylanilide Yellow, consider the following:
I hope these generalized protocols provide a solid starting point for your research. Would you like me to elaborate on any of the characterization techniques or search for information on the specific properties of this compound itself?
This compound pigments, also known as Diarylide Yellows, are a class of disazoacetoacetanilide organic pigments that exist in the bisketohydrazone tautomeric form [1]. They are recognized for their bright yellow colors, high color strength, and transparency [1]. In the realm of electrophoretic displays (EPDs), which are valued for their low power consumption and paper-like readability, these pigments are indispensable for achieving color imaging based on the tricolor theory (yellow, magenta, and cyan) [2] [3].
A significant challenge, however, is their inherent poor solvent resistance in organic dispersion media like tetrachloroethylene, which is commonly used in EPDs. This can lead to pigment bleeding and degradation of display performance [2]. Consequently, a primary research focus has been on modifying these pigments to enhance their durability while retaining their excellent optical properties.
The following workflow illustrates the two-step procedure for creating functionalized core-shell particles:
The table below summarizes the key properties of the fabricated composite particles compared to unmodified pigments.
| Property | Unmodified Diarylide Yellow | SiO₂-Modified Composite Particle |
|---|---|---|
| Solvent Resistance | Poor in organic solvents (e.g., tetrachloroethylene) [2] | Enhanced due to inert SiO₂ barrier [2] |
| Surface Morphology | Information not specified in search results | Smooth and uniform [2] |
| Chargeability | Good inherent chargeability [2] | Tunable; positive with amino groups, negative with carboxyl groups [2] |
| Optical Properties | Brilliant color and brightness [2] | Retains brilliant color of organic core [2] |
| Key Application | Limited in EPDs due to solvent resistance | Suitable for EPDs as electrophoretic particles [2] |
While this compound pigments are generally considered to have low oral absorption and were not linked to tumor incidence in long-term rodent studies [5], standard laboratory safety practices must be followed.
The development of SiO₂ core-shell composite particles represents a robust and effective strategy to enable the use of brilliant this compound pigments in advanced electrophoretic displays. The provided application notes and detailed protocol outline a reliable path for researchers to fabricate these functional particles, which combine the optimal properties of organic and inorganic materials. The resulting composites demonstrate the necessary solvent resistance, stable chargeability, and smooth morphology required for fast, reversible, and high-resolution color displays.
The encapsulation of organic pigments represents a significant advancement in colorant technology, addressing fundamental challenges in pigment application across coatings, printing, textiles, and ink industries. Diarylanilide Yellow, specifically C.I. Pigment Yellow 12 (PY12), is a widely used organic pigment valued for its color strength and photosensitivity but limited by inherent weaknesses in weathering durability and dispersion stability. When exposed to UV radiation and environmental factors, unencapsulated PY12 undergoes rapid degradation, leading to color fading and reduced performance lifetime. Additionally, pigment particles tend to agglomerate during processing and film formation, resulting in uneven dispersion, leakage from resin matrices, and reduced product quality with lower surface smoothness and gloss.
The combination of ball-milling and mini-emulsion polymerization presents an innovative approach to overcome these limitations through the creation of nanoscale core-shell structures. This hybrid methodology leverages mechanical energy input to achieve primary pigment dispersion, followed by interfacial polymerization to form a protective polymer barrier around individual pigment particles. The core innovation lies in the creation of "nanoreactors" where monomer droplets containing the pigment are transformed into polymer-encapsulated particles through a free-radical mechanism. This technical approach not only addresses the current limitations of PY12 but also provides a versatile platform for enhancing the performance characteristics of various organic pigments through encapsulation, opening new possibilities for advanced colorant applications in demanding environments.
Preparation of Milling Components: Place zirconium oxide grinding balls (10mm diameter recommended) in a zirconium oxide grinding jar. The ball-to-powder ratio should be optimized, typically in the range of 10:1 to 20:1 [3].
Dispersion Formulation: Combine PY12 pigment with an appropriate dispersing agent in aqueous medium. The exact ratio of dispersing agent to pigment should be determined experimentally based on the specific dispersant chemistry, but typical ranges are 1:5 to 1:10 dispersant:pigment weight ratio [1].
Milling Process Parameters:
Quality Assessment: Periodically sample the dispersion to monitor particle size reduction using dynamic light scattering or similar techniques until nanoscale dimensions (typically <200nm) are achieved with narrow size distribution [1].
This mechanochemical process generates high instant pressure and heat through impact and friction between the grinding balls and pigment particles, effectively breaking down aggregates and creating voluminous shells around pigment surfaces that intensify charges and prevent coagulation [3] [2]. The resulting pigment dispersion should exhibit uniform distribution and stability before proceeding to the next step.
Organic Phase Preparation: Combine the ball-milled PY12 dispersion with styrene (St) and butyl acrylate (BA) monomers in a weight ratio of St:BA = 3:1. The total pigment content should be varied between 0.4-0.6g per batch to determine optimal loading for color performance [2].
Surfactant System: Add surfactant mixture of SDS and TX-100 to the organic phase. The surfactant concentration should be below the critical micelle concentration (CMC) to prevent micellar nucleation and ensure droplet nucleation predominates [4].
Emulsification Process: Subject the mixture to high-shear dispersion or ultrasonication. Research indicates that ultrasonication (400W, 2s ON/1s OFF pulse cycle for 5 minutes) produces superior results compared to high-speed shear dispersion, with more uniform particle size and better encapsulation integrity [1] [2].
Stability Assessment: Examine the resulting mini-emulsion for phase separation. A stable mini-emulsion should display a bluish tint (Tyndall effect) and maintain droplet stability for at least 24 hours without significant creaming or sedimentation.
The mini-emulsion process creates critically stabilized droplets ranging from 50-500nm, which function as nanoreactors during polymerization. The surfactant molecules arrange at the droplet interfaces, providing electrostatic and/or steric stabilization to prevent coalescence [4].
Initiator System: Prepare an aqueous solution of potassium persulfate (KPS) at 0.5-1.0% concentration relative to monomer mass. The initiator solution should be freshly prepared for each experiment [2].
Reactor Setup: Charge the mini-emulsion into a temperature-controlled reactor equipped with mechanical stirring, reflux condenser, and inert gas (N₂) inlet. Maintain an oxygen-free atmosphere throughout the reaction.
Polymerization Parameters:
Conversion Monitoring: Track monomer conversion gravimetrically or via spectroscopic methods until >95% conversion is achieved.
During this process, the hydrophobic nature of PY12 can act as a stabilizer, potentially eliminating the need for additional hydrophobic agents [2]. The polymerization proceeds through a free-radical mechanism within the nanodroplets, transforming the monomer-pigment droplets into polymer-encapsulated pigment particles.
Crude Product Recovery: Cool the reaction mixture to room temperature and filter through cheese cloth to remove any coagulum or large aggregates [2].
Washing Protocol: Transfer the filtered latex to centrifuge tubes and subject to multiple washing cycles (typically 3-5) with deionized water. Centrifugation parameters: 10,000-15,000 rpm for 20-30 minutes per cycle [2].
Final Product Form: Isolate the purified encapsulated pigment as either an aqueous dispersion or dry powder. For dry powder preparation, lyophilization is recommended to prevent particle aggregation.
Storage Conditions: Store the final product in sealed containers protected from light. Aqueous dispersions should include appropriate preservatives if stored for extended periods.
Transmission Electron Microscopy (TEM) reveals critical information about the encapsulation effectiveness and particle morphology:
Table 1: Morphological Properties of Encapsulated PY12 Based on Processing Conditions
| Processing Method | Average Particle Size (nm) | Size Distribution | Encapsulation Integrity | Particle Morphology |
|---|---|---|---|---|
| Ultrasonic Dispersion | 83-134 | Narrow | Excellent | Uniform spherical |
| High-Speed Shear | 100-163 | Broad | Good | Irregular spherical |
Color properties were quantitatively assessed using CIE Lab* color space measurements:
Table 2: Color Performance and Stability Properties of Encapsulated PY12
| Pigment Form | Lightness (L*) | Yellow Value (b*) | UV Resistance | Color Stability |
|---|---|---|---|---|
| Unencapsulated PY12 | Baseline | Baseline | Poor | Moderate |
| Encapsulated PY12 (0.4g) | Increased | Increased | Good | Good |
| Encapsulated PY12 (0.6g) | Maximum | Maximum | Excellent | Excellent |
The encapsulation of this compound via ball-milling and mini-emulsion polymerization delivers substantial performance benefits across multiple parameters:
For researchers and industrial practitioners implementing this technology, several practical considerations should be noted:
Several promising research directions emerge from the current state of technology:
The ball-milling mini-emulsion polymerization approach for this compound represents a significant advancement in colorant technology, transforming conventional organic pigments into high-performance materials with enhanced durability, processability, and application versatility.
Figure 1: Experimental workflow for ball-milling mini-emulsion polymerization of this compound, showing key process steps and characterization methods.
Figure 2: Structural relationships and functional benefits of the encapsulation process, showing how each component contributes to final performance properties.
The following diagram outlines the key stages in developing and optimizing a continuous-flow synthesis process.
This protocol provides a methodology for developing a continuous-flow process where a specific one does not exist in the literature, based on machine learning (ML)-driven optimization principles [1].
The table below summarizes the core variables and goals for the optimization campaign.
| Category | Parameter | Role in Optimization |
|---|---|---|
| Continuous Variables | Concentration, Temperature, Residence Time | Core parameters for finding optimal reaction kinetics and throughput [1]. |
| Catalyst Loading, Reagent Equivalents | Major drivers for reaction yield and overall cost [1]. | |
| Discrete Variables | Solvent Choice | Parameterized using molecular descriptors to guide the ML model [1]. |
| Process Objectives | Reaction Yield | Primary indicator of reaction efficiency; to be maximized. |
| Reaction Cost | Key for economic viability; to be minimized, often by reducing catalyst use [1]. | |
| Space-Time Yield (Productivity) | A measure of throughput; flow systems can achieve >25x improvement over batch [1]. |
The diagram below illustrates a general configuration for a photoredox continuous-flow reactor, which can be adapted for your synthesis.
If the this compound molecule contains a chiral center, its stereochemistry must be considered. As demonstrated with TSPO ligands, different enantiomers can have vastly different biological activities and pharmacokinetics [2]. It is crucial to:
The core synthesis involves a diazotization and coupling reaction using 3,3'-dichlorobenzidine [1] [2].
Protocol 1: Synthesis of PY124 (Adapted from [2])
This protocol is suitable for several Diarylide Yellow pigments, including PY106, PY113, PO14, PO15, and PO16, by substituting the appropriate acetoacetanilide coupling component.
Protocol 2: Viscosity Modification for Enhanced Performance (Adapted from [3])
This post-synthesis treatment improves pigment performance in liquid inks by reducing viscosity without affecting transparency or gloss.
Pigment properties can be fine-tuned through post-synthesis processing.
The table below summarizes key properties of major Diarylide Yellow pigments, which are disazo compounds synthesized from tetrazotised 3,3'-dichlorobenzidine and various acetoacetanilide couplers [3] [1].
| Pigment Type | Coupling Component | Key Characteristics | Common Applications |
|---|---|---|---|
| PY12 | Acetoacetanilide | High color strength, lower cost [3] [1] | Printing inks [1] |
| PY13 | Acetoacet-meta-Xylidide | High transparency, balance of properties and cost [3] [1] | Dominant mid-shade yellow for European standard four-color process printing [1] |
| PY14 | Acetoacet-ortho-Toluidine | Good heat and solvent resistance [3] [1] | Publication gravure inks, packaging inks [3] [1] |
| PY63 | Acetoacet-2-chloroanilide | Single ortho-chloro substituent (inferior lightfastness) [1] | Printing inks (limited importance) [1] |
| PY83 | Acetoacet-2,5-dimethoxy-4-chloroanilide | Excellent solvent/light/weather resistance, heat stability, high strength/transparency [3] | Printing inks, aluminum foils, metal decoration, plastics [3] |
The following diagrams outline the general synthesis workflow and methods for modifying pigment properties.
Diarylanilide Yellows (also known as Diarylide Yellows or Benzidine Yellows) are a class of synthetic organic pigments belonging to the disazo group [1]. They are known for their cost-effectiveness and strong color performance.
The core chemical structure is based on 3,3'-dichlorobenzidine coupled with various acetoacetarylides [1]. Different shades, from greenish to reddish yellow, are achieved by modifying the chemical structure of the coupling component [2] [1]. For instance, Pigment Yellow 83 (PY83) is a high-performance, reddish-yellow pigment with enhanced durability [1].
The table below summarizes the properties of commonly used this compound pigments to aid in selection.
| Colour Index & Names | Shade | Opacity / Transparency | Key Application Properties | Typical Applications |
|---|---|---|---|---|
| Pigment Yellow 12 (PY12) [3] | Yellow | Semi-transparent [4] | Good color strength; not for high light/heat fastness [4] | Offset inks, water-based inks, textile printing, PVC, PE [4] |
| Pigment Yellow 13 (PY13) [4] | Yellow (Fast Yellow GR) | Semi-transparent [4] | Good color strength; not for high light/heat fastness [4] | Offset inks, water-based inks, textile printing, PVC, PE [4] |
| Pigment Yellow 83 (PY83) [1] | Reddish Yellow | More opaque [1] | Excellent tinting strength, good solvent/migration resistance, enhanced outdoor durability, high lightfastness (ASTM I) [1] | Automotive coatings, industrial paints, plastics, high-quality inks [5] [1] |
| Pigment Yellow 74 (PY74) [6] | Bright, lemon-yellow | — | Excellent opacity, lightfastness, and chemical stability [6] | Paints, plastics, inks, and coatings [6] |
This protocol outlines a method for formulating and testing a this compound-based industrial coating, with a focus on pigment dispersion and performance evaluation.
To formulate a protective coating using PY83 that meets specific performance metrics for color strength, lightfastness, and solvent resistance.
The workflow for the formulation and testing process is outlined below.
Step 4.1: Pre-mixing
Step 4.2: Grinding and Dispersion
Step 4.3: Letdown
Step 4.4: Application and Film Preparation
Step 4.5: Performance Testing and Evaluation Conduct the following tests on the cured films and record the data for comparison against project specifications.
| Test Parameter | Standard Protocol | Performance Expectations for PY83 |
|---|---|---|
| Color Strength & Hue | Visual comparison & spectrophotometry against standard | Vibrant reddish-yellow; high tinting strength [1] |
| Adhesion | ASTM D3359 - Cross-cut tape test | ≥ 4B (Good to excellent adhesion) |
| Gloss | ASTM D523 - 60° gloss measurement | > 85 GU (depending on resin system and film smoothness) |
| Lightfastness | ASTM D4587 - QUV exposure (UVA-340) | Excellent (ASTM Lightfastness Rating I) [1] |
| Solvent Resistance | ASTM D5402 - Double rubs (MEK) | > 50 double rubs without film failure [1] |
While commercially available Diarylide Yellow pigments are generally considered to have no acute or known chronic health hazards in their final formulated state, certain precautions are essential during handling [1].
This compound pigments, particularly high-performance grades like PY83, offer a compelling combination of color properties, durability, and cost-effectiveness for industrial coatings. Their use is expected to grow, driven by trends in lead-free paints and sustainable manufacturing [5] [1].
Successful application relies on proper dispersion, formulation compatibility, and rigorous testing against performance benchmarks. Researchers are advised to consult directly with pigment suppliers for the most current technical data sheets and regulatory information.
Diarylide yellow pigments are synthetic organic compounds valued for their vibrant yellow and orange hues, excellent lightfastness, and formulation versatility across coatings, plastics, inks, and emerging electronic applications. [1] While these pigments offer superior color properties compared to inorganic alternatives, their native surface characteristics often limit performance in specialized applications, particularly electrophoretic displays (EPDs) where controlled particle movement under electric fields is essential. [2] The development of core-shell hybrid composites addresses these limitations by combining the brilliant color properties of organic pigments with the enhanced durability and tunable surface functionality of inorganic materials. [2]
Surface chargeability, quantified through zeta potential measurements, is a critical parameter governing colloidal stability, dispersion behavior, and electrophoretic mobility. [3] For electrophoretic display applications, pigments must exhibit excellent solvent resistance in dielectric fluids and precisely controlled surface charge for responsive movement under applied electric fields. [2] This document provides detailed protocols for fabricating and characterizing diarylide yellow pigment/modified SiO₂ core-shell hybrid composites, enabling researchers to systematically control surface properties for enhanced performance in advanced applications.
Table 1: Essential chemical reagents required for pigment modification
| Chemical Name | Specifications/Purity | Purpose | Supplier Examples |
|---|---|---|---|
| C.I. Pigment Yellow 12 or 13 | Commercial grade | Core pigment material | Clariant Tianjin Co. Ltd |
| Sodium silicate nonahydrate (Na₂SiO₃·9H₂O) | ≥98% | SiO₂ precursor | Guangfu Chemicals Co. Ltd |
| 3-aminopropyltriethoxysilane (APTES) | ≥98% | Surface amination agent | Tianyang Assistant Co. Ltd |
| Succinic acid | ≥99% | Carboxylation agent | Guangfu Chemicals Co. Ltd |
| Cetyltrimethylammonium bromide (CTAB) | ≥99% | Surfactant/template | Guangfu Chemicals Co. Ltd |
| Sulfuric acid (H₂SO₄) | 0.1M solution | pH adjustment | Guangfu Chemicals Co. Ltd |
| Tetrachloroethylene | ≥99% | Solvent resistance testing | Guangfu Chemicals Co. Ltd |
| Hyperdispersant CH-5 | Industrial grade | Dispersion stabilization | Sanzheng Polymer Co. Ltd |
Table 2: Essential equipment for synthesis and characterization
| Equipment Type | Specific Model/Requirements | Primary Application |
|---|---|---|
| Zeta Potential Analyzer | Malvern Zetasizer series | Surface charge measurement |
| FT-IR Spectrometer | Nicolet iS10 with ATR attachment | Chemical bonding analysis |
| XPS Spectrometer | Thermo Scientific K-Alpha | Surface elemental analysis |
| TGA Analyzer | TA Instruments Q50 | Thermal stability assessment |
| SEM with EDX | Hitachi SU8000 | Surface morphology & elemental mapping |
| TEM | JEOL JEM-2100 | Core-shell structure verification |
| Ultrasonic Processor | Scientz-IID with 6mm probe | Particle dispersion |
| Centrifuge | Eppendorf 5804 with swing-bucket rotor | Particle separation |
| pH Meter | Mettler Toledo FiveEasy | Solution pH monitoring |
The following protocol describes the formation of a uniform silica shell on diarylide yellow pigment particles through a two-step procedure that ensures excellent surface coverage and enhanced solvent resistance. [2]
Step 1: Surface Preparation and CTAB Adsorption
Step 2: Silica Shell Formation via Na₂SiO₃ Hydrolysis
Amination with 3-aminopropylsilanetriol
Carboxylation with Succinic Acid
The following workflow diagram illustrates the complete modification process:
Sample Preparation
Measurement Protocol
Data Interpretation
SEM Sample Preparation
TEM Sample Preparation
Table 3: Zeta potential values of modified diarylide yellow pigments
| Particle Type | Zeta Potential (mV) in Tetrachloroethylene | Surface Functional Groups | Colloidal Stability Assessment |
|---|---|---|---|
| Unmodified PY12 | -15.2 ± 1.8 | Native pigment surface | Poor |
| SiO₂-coated PY12 | -25.7 ± 2.1 | Surface silanols | Moderate |
| Aminated PY12/SiO₂ | +38.5 ± 2.5 | Primary amines | Excellent |
| Carboxylated PY12/SiO₂ | -42.3 ± 1.9 | Carboxylic acids | Excellent |
| Unmodified PY13 | -16.8 ± 2.3 | Native pigment surface | Poor |
| SiO₂-coated PY13 | -27.2 ± 1.7 | Surface silanols | Moderate |
| Aminated PY13/SiO₂ | +36.9 ± 2.8 | Primary amines | Excellent |
| Carboxylated PY13/SiO₂ | -41.5 ± 2.2 | Carboxylic acids | Excellent |
The successful surface modification is confirmed by the significant changes in zeta potential values following functionalization. Aminated particles exhibit strong positive surface charge due to protonation of primary amine groups, while carboxylated particles show enhanced negative charge from deprotonated carboxylic acid groups. [2] The magnitude of zeta potential (>|30| mV) for functionalized particles indicates excellent colloidal stability according to DLS theory, which is essential for electrophoretic applications. [3]
Table 4: Thermal and structural properties of composite particles
| Sample | SiO₂ Content (wt%) | Decomposition Temperature (°C) | Shell Thickness (nm) | Surface Morphology |
|---|---|---|---|---|
| Unmodified PY12 | 0 | 285 | N/A | Irregular |
| PY12/SiO₂ | 32.5 ± 2.1 | 415 | 45 ± 8 | Smooth |
| Aminated PY12/SiO₂ | 30.8 ± 1.8 | 398 | 48 ± 7 | Smooth |
| Carboxylated PY12/SiO₂ | 31.2 ± 2.3 | 405 | 47 ± 9 | Smooth |
| Unmodified PY13 | 0 | 279 | N/A | Irregular |
| PY13/SiO₂ | 33.1 ± 2.5 | 422 | 43 ± 6 | Smooth |
| Aminated PY13/SiO₂ | 30.5 ± 2.0 | 395 | 45 ± 8 | Smooth |
| Carboxylated PY13/SiO₂ | 31.8 ± 2.2 | 408 | 46 ± 7 | Smooth |
TGA analysis confirms successful SiO₂ incorporation with approximately 30-33% silica content in coated particles. The increased decomposition temperature of modified particles demonstrates enhanced thermal stability imparted by the silica shell. [2] Electron microscopy reveals the smooth surface morphology of coated particles, which is critical for uniform electrophoretic movement and reduced aggregation tendency. The consistent shell thickness measurements confirm the uniformity of the coating process.
The modified pigments demonstrate significantly improved performance in electrophoretic display applications:
The following diagram illustrates the charge-dependent movement in electrophoretic displays:
The protocols described enable the successful fabrication of diarylide yellow pigment/modified SiO₂ core-shell hybrid composites with precisely controlled surface chargeability. The comprehensive characterization data demonstrate that the modified particles maintain the brilliant color properties of the original organic pigments while gaining enhanced solvent resistance, improved thermal stability, and tunable surface charge essential for advanced applications including electrophoretic displays. [2]
The availability of both positively and negatively charged variants enables the design of dual-particle electrophoretic systems with improved response characteristics and enhanced optical performance. The smooth surface morphology and excellent chargeability of these hybrid composite particles directly address the key requirements for next-generation display technologies while maintaining the color performance expected from high-quality diarylide yellow pigments.
| Technique | Mechanism for Improving Solvent Resistance | Key Example(s) | Performance Outcome |
|---|---|---|---|
| Molecular Structure Modification [1] [2] | Incorporation of bulky/electron-withdrawing substituents (e.g., chloro, methoxy) increases molecular planarity and strengthens intermolecular bonds. | C.I. Pigment Yellow 83 (PY83) with chloro and methoxy groups [2]. | Superior solvent and light fastness compared to other Diarylide Yellows [2]. |
| Crystal Engineering & Polymorph Control [1] | Achieving a specific, stable molecular packing in the crystal lattice that minimizes interaction with solvent molecules. | Pigments Y13, Y14, Y63 show different crystal structures than Y12, leading to varied performance [1]. | Higher crystallinity and specific packing improve resistance properties [1]. |
| Formation of Solid Solutions [3] | Creating a mixed crystal phase by incorporating a second, similarly structured molecule, which stabilizes the crystal lattice. | Patent describes mixture of PY12 with a specific acetoacetanilide derivative [3]. | Results in a pigment with higher thermal stability and solvent resistance [3]. |
| Particle Size and Morphology Control [2] | Larger particle size and optimized crystal shape reduce specific surface area, limiting solvent access. | Coarser, more opaque grades of PY83 for industrial coatings [2]. | Provides superior solvent resistance and opacity [2]. |
The following diagram illustrates the logical relationship between the improvement technique and its underlying principle.
This protocol outlines the synthesis of a high-performance pigment like PY83, where molecular modification is key [2].
1. Tetrazotization of 3,3'-Dichlorobenzidine - Solution A: Dissolve 0.05 mol of 3,3'-dichlorobenzidine in 150 mL of 2M hydrochloric acid at 0-5°C in an ice bath [4]. - Solution B: Dissolve 0.11 mol of sodium nitrite in 50 mL of deionized water. - Slowly add Solution B to Solution A with vigorous stirring, maintaining the temperature below 5°C. Test with potassium iodide-starch paper; a positive blue color indicates excess nitrous acid. Continue stirring for 1 hour to form the tetrazonium salt.
2. Coupling with Acetoacetanilide Derivative - Solution C (Coupler): Dissolve 0.11 mol of N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (AADMCA) in 150 mL of 2% aqueous sodium hydroxide [2] [4]. Add 25 g of acetic acid to buffer the solution. - Slowly add the tetrazonium salt solution (from Step 1) to Solution C with efficient mechanical stirring, maintaining a pH of 4.5-5.5 and a temperature below 10°C. - After addition, stir for an additional 2-4 hours to complete the coupling reaction and precipitate the pigment.
3. Pigment Isolation and Purification - Heat the pigment suspension to 60-80°C and hold for 1 hour to control initial particle size and crystallinity. - Filter the hot suspension through a Büchner funnel. - Wash the filter cake repeatedly with deionized water until the filtrate is neutral. - Dry the purified pigment cake in an oven at 60-80°C for 12-24 hours.
This protocol is adapted from a patent for creating a mixed crystal pigment with improved properties [3].
1. Preparation of Tetrazonium Salt - Follow Step 1 of Protocol 1 to prepare the tetrazonium salt from 3,3'-dichlorobenzidine.
2. Coupling with a Mixed Coupler System - Coupler Mixture: Use a mixture of acetoacetanilide derivatives. For example, use a 70:30 molar ratio of standard acetoacetanilide (for PY12) and a second, bulkier derivative like 2-methyl-3-oxo-N-phenylpentanamide [3]. - Dissolve the total 0.11 mol of the coupler mixture in 150 mL of 2% aqueous sodium hydroxide. Acidify with acetic acid. - Couple the tetrazonium salt with the mixed coupler solution following the same procedure as Step 2 of Protocol 1.
3. Conditioning and Finishing - After coupling, the pigment slurry is heated to a specific temperature (e.g., 80°C) for several hours. This "oven aging" is critical for forming the uniform mixed crystal phase [3]. - Isolate and purify the pigment as described in Step 3 of Protocol 1.
I hope these detailed application notes and protocols are valuable for your research and development efforts. Should you require further information on a specific analytical technique or a particular pigment variant, please do not hesitate to ask.
Understanding the inherent properties of Diarylanilide Yellow is the first step in troubleshooting dispersion issues.
| Property | Details & Relevance to Dispersion |
|---|---|
| Chemical Family [1] [2] | Diarylide Yellow (Synthetic Organic Azo Pigment) |
| Example Colour Index [1] [2] | Pigment Yellow 83 (PY83) |
| Particle Size [1] [2] | "Ultra Fine" / "Very Fine" - Fine particles have high surface area, which can lead to re-agglomeration and stability challenges. |
| Oil Absorption [1] [2] | 58 ml oil / 100 grams pigment - A high value indicates the pigment tends to absorb more dispersant/resin, which must be accounted for in formulation to achieve stability. |
| Surface Area [1] [2] | 20 m²/g - Correlates with particle size; a high surface area requires more effective wetting and stabilization. |
| Solubility [3] | "Insoluble in water" - Dispersion involves creating a stable suspension of insoluble particles in a medium. |
The crystal structure also plays a role in performance. These pigments exist in the bisketohydrazone tautomeric form in the solid state and exhibit a non-planar molecular conformation. This structure and the resulting molecular stacks in the crystal lattice influence the pigment's colour, opacity, and interaction with dispersing agents [4].
Here is a guide to common problems, their likely causes, and potential solutions presented in a Q&A format.
Q1: Why does my dispersion have poor tinting strength or appear dull?
Q2: Why is my dispersion thick or paste-like?
Q3: Why does the pigment settle and form a hard cake over time?
To systematically diagnose and resolve dispersion issues, a structured approach to characterization is essential. The following workflow outlines key experiments to identify the root cause of instability.
Experimental Protocols for Key Tests:
Storage Stability Test:
Particle Size Analysis:
Dispersant Demand Curve:
Based on the general principles derived from the search results, consider the following advanced formulation strategies:
For researchers, key parameters describe the particle population. The following table summarizes these common metrics and their significance for quality control [1].
| Parameter | Description | Significance in Quality Control |
|---|---|---|
| D10 | The size at which 10% of the particles are smaller (the "fines") | Helps control the tail of fine particles, which can affect surface area, reactivity, and flow. |
| D50 | The median particle size; half the particles are larger and half are smaller. | A central tendency measurement critical for ensuring batch-to-batch consistency. |
| D90 | The size at which 90% of the particles are smaller. | Helps control the tail of coarse particles, which can impact solubility, texture, and settling. |
| Distribution Width | The spread between D90 and D10. | A narrow distribution indicates uniform particle sizes, which is often optimal for predictable performance. |
Laser diffraction is a common method, but the results can be affected by several factors. Here are common issues, their causes, and solutions based on industry best practices [2].
| Problem | Possible Causes | Corrective Actions |
|---|
| Broken Primary Particles | Excessive ultrasonic energy (in liquid) or high air pressure (in dry dispersion) fracturing fragile particles [2]. | - Perform microscopy before and after sonication to observe effects [2].
The following diagram maps the key steps for developing and validating a robust particle size analysis method, helping to prevent the common problems outlined above.
Q: Why is particle size distribution so critical for a pigment like Diarylanilide Yellow? A: Controlling particle size is fundamental for achieving consistent color strength, hue, transparency, and dispersion stability. In pharmaceutical applications, it can also influence the manufacturability and stability of the final dosage form [3] [1].
Q: What is the most important step to ensure accurate particle size data? A: Microscopy. Directly observing the sample before and after dispersion is the most critical step for verifying that your laser diffraction results reflect the true primary particle size and are not artifacts of the measurement process [2].
Q: How do I set the right amount of ultrasonic energy for dispersing my sample? A: There is no universal setting. You must titrate the ultrasonic energy while using microscopy to monitor the effect. The goal is to apply the minimum energy required to break up agglomerates without fracturing the primary particles [2].
Q: Our laser diffraction method is very repeatable. Does that mean it's accurate? A: Not necessarily. A method can be highly repeatable yet consistently report the wrong size if it alters the primary particles (e.g., through fracturing). Repeatability confirms precision, but only validation via an orthogonal technique like microscopy confirms accuracy [2].
The core strategy involves treating the pigment during or after its synthesis with specific additives that modify the particle surface to prevent them from sticking together.
| Method | Key Agent / Technique | Primary Effect / Purpose | Relevant Pigment Type |
|---|---|---|---|
| Post-Coupling Treatment [1] | Long-chain fatty alcohol (e.g., Stearyl alcohol) | Reduces viscosity in liquid inks by preventing particle aggregation during drying. | General Diarylide Yellow Organic Pigments |
| Polymorph Control [2] | Specific aromatic carboxylic acids or anhydrides (e.g., p-tert-Butylbenzoic acid) | Produces a specific, more stable crystal form (polymorph) that is less prone to undesirable agglomeration. | Pigment Yellow 17 (A specific polymorph) |
| Surface-Active Agents [2] | Amines (e.g., Stearylamine) or cationic surfactants | Acts as a grinding aid or surface treatment to control particle interaction and growth. | General Diarylide Yellow Pigments |
Based on the patent, here is a detailed methodology you can adapt for experimental use to prevent agglomeration using a long-chain fatty alcohol [1].
This diagram outlines the key stages of the experimental process from treatment to final analysis.
A proven approach for increasing the color strength of diarylide yellow pigments involves a pre-coupling modification step of the tetrazotized intermediate [1].
The core process involves tetrazotizing 3,3'-dichlorobenzidine and then modifying the resulting tetrazonium salt with a small amount of a first acetoacetarylide before completing the coupling reaction with a second, main acetoacetarylide [1].
The table below summarizes this modification method compared to the conventional process:
| Feature | Conventional Process | Modified Process for Higher Strength |
|---|---|---|
| Core Method | Direct coupling of tetrazonium salt with acetoacetarylide(s) [1] | Pre-modification of tetrazonium salt with 3-5 mole% of a first acetoacetarylide before main coupling [1] |
| Key Benefit | Standard color strength | Increased color strength in the final pigment and ink formulations [1] |
| Key Drawback | -- | Adding soluble dyestuffs can decrease pigment dispersibility [1] |
The following diagram outlines the key stages of this method, from preparation to the final product.
Key Experimental Notes:
This section outlines the core problem, its evidence, and immediate recommended actions.
| Issue | Evidence of Decomposition | Recommended Immediate Actions |
|---|
| Molecular Breakdown & Byproduct Formation: Decomposition occurs at elevated temperatures, leading to the formation of toxic compounds. | - Color Change/Fading
Q1: What are the exact thermal limits for Diarylanilide Yellow? The pigment has a documented melting point range of 593 to 608°F (approximately 312 to 320°C), at which point it decomposes [1]. Furthermore, a key study notes that the formation of PCB-11 occurs at temperatures over 200°C [2]. Therefore, for safe operation, it is critical to keep the pigment well below these thresholds, ideally under 200°C, to prevent decomposition and byproduct formation.
Q2: What toxic byproducts are formed upon thermal decomposition? When heated to decomposition, this compound emits very toxic fumes of chlorine and nitrogen oxides [1]. Additionally, research has confirmed that PCB-11 is a specific degradation product stemming from the decomposition of diarylide yellow pigments at high temperatures [2].
Q3: How can I safely handle and dispose of this pigment in high-temperature experiments?
The table below consolidates quantitative data for easy reference during experimental planning.
| Property | Value | Notes / Source |
|---|---|---|
| CAS Number | 6358-85-6 [1] | Chemical Identifier |
| Melting Point | 593 - 608°F (decomposes) | ≈ 312 - 320°C [1] |
| Critical Decomposition Temperature | > 200°C | Temperature at which PCB-11 formation is noted [2] |
| Water Solubility | < 1 mg/mL at 72°F (22°C) [1] | Insoluble |
| Specific Gravity | 1.22 [1] | Denser than water; will sink |
| Molecular Formula | C₃₂H₂₆Cl₂N₆O₄ [3] [1] | Confirmed crystal structure exists in bisketohydrazone form [3] |
For researchers needing to characterize the thermal behavior of this compound, the following workflow outlines a systematic approach. It incorporates methods referenced in the search results.
The core of the issue is that this compound is not suitable for applications requiring sustained high temperatures. The most significant failure point is exceeding its thermal stability threshold, leading to decomposition and the release of hazardous substances.
Photodegradation, the breaking down of chemical bonds by light (especially UV radiation), is the primary cause of fading [1] [2]. The strategies below focus on mitigating this process.
| Strategy | Mechanism | Key Considerations |
|---|---|---|
| UV Absorbers (UVA) & Light Stabilizers [1] | Absorb harmful UV radiation and convert it into harmless heat energy, preventing it from reaching the colorant molecules. | Often used in combination with HALS for a synergistic effect. |
| Hindered Amine Light Stabilizers (HALS) [3] | Inhibit the degradation process by scavenging free radicals generated by UV exposure. | Particularly effective against photo-oxidation. |
| Optimize Pigment Concentration & Film Thickness [2] | A higher concentration and thicker film provide a greater physical barrier to light penetration. | Pastel shades and thin, transparent films are more vulnerable to fading [2]. |
| Selection of Binders & Substrates [2] | Using stable, durable binders and substrates that are themselves resistant to UV light and environmental stress. | The entire system (pigment, binder, substrate) must be stable; a weak component can lead to failure. |
To quantitatively assess the effectiveness of any enhancement, standardized accelerated testing is essential. The Xenon Arc Lamp is the industry-standard equipment for this purpose, as it best simulates the full spectrum of sunlight [4] [5] [6].
The workflow below outlines the key steps for conducting a reliable light fastness test.
For reliable results, tests should follow established international standards. The table below summarizes critical parameters from major protocols.
| Standard | Light Source | Key Controlled Parameters | Typical Assessment Method |
|---|---|---|---|
| ISO 105-B02 [7] [5] | Xenon Arc | Irradiance, Black Panel Temperature, Chamber Relative Humidity, Exposure Duration | Blue Wool Scale (1-8) or Instrumental (ΔE) |
| AATCC TM16 (Option 3) [5] [8] | Xenon Arc | Irradiance, Black Panel Temperature, Chamber Relative Humidity, Exposure Duration | Blue Wool Scale (1-8) or Instrumental (ΔE) |
| AATCC TM169 [8] | Xenon Arc | Irradiance, Temperature, Cyclic Water Spray | Grey Scale for Color Change (1-5) |
Q1: Why do pastel shades of the same pigment fade faster than deep shades? This is due to lower pigment concentration. A thinner layer of colorant and a higher proportion of other materials (like white pigments or fillers) means less protection for each molecule, making the chromophores more vulnerable to UV photons [2].
Q2: Besides light, what other environmental factors accelerate color fading? Heat acts as a catalyst, speeding up photodegradation reactions [4]. Humidity and water exposure can lead to leaching and hydrolysis, while atmospheric pollutants can cause chemical attacks on the colorant structure [2].
Q3: What is the difference between a lightfastness rating and weatherability? Lightfastness is a specific property measuring resistance to fading from light exposure, typically quantified under narrow, controlled laboratory conditions. Weatherability is a broader measure of a material's resistance to all outdoor elements, including light, rain, heat, humidity, and pollutants [2]. A material with good lightfastness may not necessarily have good weatherability if its binder or substrate degrades in moist conditions.
The table below summarizes key fastness properties for Pigment Yellow 12, a specific type of Diarylide Yellow, from a pigment supplier and technical descriptions [1].
| Property | Performance / Rating | Notes / Context |
|---|---|---|
| Light Fastness | 3 (on a scale of 1-8, where 8 is best) | Considered low; lower than other Diarylide Yellows (PY13, PY83, etc.) [1]. |
| Heat Resistance | 160 °C | Begins to decompose at 317°C [1]. Slight color change (green) when heated at 150°C for 20 min [1]. |
| Water Resistance | 5 (on a scale of 1-5, where 5 is best) | Very low water solubility (less than 1 mg/mL at 22°C) [2]. |
| Oil Resistance | 5 (on a scale of 1-5, where 5 is best) | [1] |
| Acid Resistance | 4-5 (on a scale of 1-5, where 5 is best) | [1] |
| Alkali Resistance | 4 (on a scale of 1-5, where 5 is best) | [1] |
| Alcohol Resistance | 4-5 (on a scale of 1-5, where 5 is best) | [1] |
Pigment Yellow 12 exhibits medium solvent resistance and may show a tendency to recrystallize in certain solvent-based applications [1]. Its technical performance is dependent not only on its molecular structure but also on its solid-state characteristics, such as particle size, morphology, and the crystal structure arrangement [3].
Based on the general characteristics of Diarylide Yellow pigments, you may encounter the following issues in your experiments:
For a standardized approach to evaluating solvent resistance, you can adapt the following workflow. This process is based on general principles for determining the solubility of difficult-to-test substances and physical-chemical property testing [4] [5].
| Property | Description |
|---|---|
| CAS Number | 6358-85-6 [1] [2] [3] |
| Chemical Formula | C₃₂H₂₆Cl₂N₆O₄ [1] [4] |
| Common Names | Diarylide Yellow, Benzidine Yellow G, C.I. Pigment Yellow 12 [1] |
| Physical Description | Odorless, fine yellow powder [1] |
| Health Hazards | Emits very toxic fumes of chlorine and nitrogen oxides when heated to decomposition [1] [4]. Chronic bioassays for carcinogenicity in rats and mice were negative [2]. |
| Reactivity | Incompatible with strong oxidizing agents [1] [4]. Azo dyes can be explosive when suspended in air at specific concentrations [1]. |
Here are the essential protocols for handling Diarylanilide Yellow in a laboratory setting, presented in a FAQ format.
FAQ 1: What are the key precautions for safe handling?
FAQ 2: What should I do in case of accidental exposure?
FAQ 3: How do I clean up a spill?
FAQ 4: How should this chemical be stored? Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing materials [1] [4].
Toxicological and Ecotoxicological Data The acute toxicity of this compound is relatively low. The oral LD₅₀ in female rats is 2,228 mg/kg body weight, and the dermal LD₅₀ in rats is greater than 3,000 mg/kg body weight [4]. A government screening assessment concluded that due to its very low solubility and limited bioavailability, it is not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations and poses a low risk of harm to the environment [3].
Carcinogenicity Assessment The U.S. National Toxicology Program (NTP) conducted chronic bioassays on this compound, and the results were classified as "Negative" for evidence of carcinogenic activity in both male and female rats and mice [2]. This indicates that, under the tested conditions, the substance did not demonstrate carcinogenic potential.
The following workflow outlines the logical relationship between the key hazards, required controls, and emergency responses for this compound.
The following table summarizes the core identification and hazard information for Diarylanilide Yellow that should be communicated to all researchers [1].
| Property | Description |
|---|---|
| Chemical Abstract Service (CAS) Registry Number | 6358-85-6 |
| Common Names | C.I. Pigment Yellow 12; Benzidine Yellow; this compound |
| Appearance | Odorless, fine yellow powder |
| Incompatibility | Strong Oxidizing Agents |
| Decomposition Products | When heated to decomposition, emits very toxic fumes of chlorine and nitrogen oxides [1]. |
Here are answers to anticipated questions from research professionals.
Q1: What specific hazards are associated with this compound and strong oxidizing agents? While the exact reaction mechanisms are not detailed in the search results, this compound is explicitly listed as incompatible with strong oxidizing agents [1]. Furthermore, azo dyes, as a chemical class, can be explosive when suspended in air at specific concentrations [1]. The primary documented hazard occurs during thermal decomposition, which releases highly toxic gases including chlorine and nitrogen oxides.
Q2: What are the key handling and storage precautions for this pigment? You should adhere to the following protocols [1]:
Q3: What is the toxicological profile of this compound? A chronic bioassay study conducted by the National Cancer Institute concluded that technical-grade this compound did not provide evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice [2]. A 2014 Canadian government screening assessment also concluded that this compound pigments are not expected to be harmful to aquatic or soil-dwelling organisms at low concentrations and are not considered a danger to human life or health [3].
The diagram below outlines a general logical workflow for assessing the safety and compatibility of this compound in an experimental setting, based on the information available.
Given the identified gap in specific test methodologies, here are critical points to guide your experimental planning:
Here are the key areas to investigate if you are facing issues with purity, yield, or crystal morphology. The following table summarizes common problems and their potential root causes [1].
| Problem Area | Specific Issues to Check | Potential Impact on Crystallization |
|---|---|---|
| Feed Composition & Quality [1] | Concentration, pH, temperature, dissolved solids, contamination/fouling. | Impurity incorporation, unwanted nucleation, altered crystal shape/size. |
| Operating Conditions [1] | Temperature, cooling rate, agitation, residence time, seeding rate. | Poor crystal growth, inconsistent size distribution (CSD), unwanted oiling out. |
| Product Characteristics [1] | Crystal purity, impurity content, crystal shape/structure/size. | Final product quality, downstream processability, storage stability. |
Analyze Feed Composition and Quality The feed stream is the primary source of impurities. Consistently monitor and control its concentration, pH, temperature, and dissolved solids within the optimal range for your system [1]. Any contamination can introduce substances that interfere with heat and mass transfer in the crystallizer. For diarylanilides, verify the purity of starting materials and reaction intermediates, as structurally similar impurities can easily incorporate into the crystal lattice.
Optimize Operating Conditions and Parameters Fine-tuning crystallizer conditions is crucial for controlling supersaturation, crystal growth, and nucleation [1].
Perform Systematic Product Analysis Analyze the final crystals using techniques like microscopy (for shape and habit), X-ray diffraction (XRD) (for polymorphic form), and chromatography (for purity and impurity profiling) [1]. For diarylanilide yellow, closely compare the characteristics of problematic batches with those of successful batches to identify deviations in morphology or impurity content.
The diagram below outlines a logical sequence for diagnosing and resolving crystallization issues.
What are the first steps if my product does not crystallize at all? This often indicates insufficient supersaturation. Gently concentrate your solution by solvent evaporation or slowly lower the temperature further. Consider using anti-solvent addition—introducing a solvent in which your compound has lower solubility—to carefully generate supersaturation. Scratching the glass with a spatula or intentional seeding can also provide nucleation sites [2].
How can I control the polymorphic form of my crystals? Polymorphism is highly sensitive to crystallization conditions. The choice of solvent, the rate of cooling or anti-solvent addition, and the presence of specific impurities can all direct crystallization toward one polymorph over another. Using controlled seeding with the desired polymorph is one of the most reliable methods.
My crystals are always too small. How can I increase their size? Large crystals typically grow under conditions of low supersaturation, which favors growth on existing crystals over the formation of new nuclei. Try reducing your cooling rate, using a more dilute solution, and ensuring effective seeding to minimize spontaneous nucleation [1] [2].
Why is it important to monitor crystallization processes in real-time? Real-time monitoring with tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision Measurement (PVM) allows you to track changes in crystal count, size, and shape as they happen. This enables you to make immediate adjustments and develop a more robust and reproducible process.
I hope this technical guide provides a solid foundation for troubleshooting your this compound crystallization. The general principles outlined here are widely applicable.
The core difference between these pigments lies in their molecular structure. Both are azo pigments (containing the -N=N- azo group), but Hansa Yellows are monoazo compounds, while Diarylide Yellows are disazo compounds [1] [2] [3].
The following diagram illustrates the general synthetic pathway and structural relationship shared by these pigments.
Synthesis Protocol (General Azo Coupling) [2] [3]:
For Diarylide Yellow, the process involves tetrazotization of a benzidine derivative (like 3,3'-dichlorobenzidine) first, followed by coupling with two moles of an acetoacetanilide coupling component [1] [3].
The table below summarizes the key characteristics of Diarylide Yellow and Hansa Yellow based on the information available.
| Property | Diarylide Yellow | Hansa Yellow |
|---|---|---|
| Chemical Classification | Disazo pigment [1] [3] | Monoazo pigment (Arylide Yellow) [2] [3] |
| Molecular Structure | Larger, symmetrical bistetrahydrozone structure [1] | Smaller, monoazo acetoacetanilide structure [1] |
| Color | Bright yellow [1] | Bright yellow; ranges from lemon to deep [4] [5] |
| Opacity/Transparency | Opaque [6] | Ranges from semi-transparent to transparent [4] [5] |
| Solvent Resistance | Good to excellent [1] | Poor [1] |
| Lightfastness | Ranges from moderate to good (inferior to monoazo PY1) [1] | Ranges from good to excellent (e.g., PY65 rated I on ASTM) [4] |
| Tinting Strength | High color strength [1] | High [7] |
| Primary Applications | Dominant in printing inks [1] | Decorative paints, artists' colors [1] [5] |
| Toxicity | Incompatible with strong oxidizers; emits toxic fumes if decomposed [8] | Generally considered non-toxic in artists' paints [4] |
While direct data on Diarylanilide Yellow is unavailable, the methodology from a short-term inhalation toxicity study on Diketopyrrolopyrrole (DPP) pigments—another class of high-performance organic pigments—provides a strong model for the experimental design that would be relevant for assessing this compound [2].
The table below summarizes the key parameters from this study, which can be used as a template for the required tests:
| Experimental Parameter | Detailed Methodology |
|---|---|
| Test System | Wistar rats (a specific strain of laboratory rat) [2]. |
| Exposure Route | Head-nose inhalation (a standard method for assessing respiratory toxicity) [2]. |
| Exposure Regimen | 6 hours per day, for 5 consecutive days [2]. |
| Target Concentration | 30 mg/m³ as a high dose (selected based on occupational exposure limits for respirable nuisance dust) [2]. |
| Toxicity Endpoints | Broncho-alveolar lavage fluid (BALF) analysis & Microscopic examination of the entire respiratory tract [2]. |
| BALF Biomarkers | Polymorphonuclear neutrophils (PMN), inflammatory markers (MCP-1, Osteopontin) [2]. |
| Histopathology Focus | Pigment deposition, phagocytosis by macrophages, hypertrophy/hyperplasia of bronchioles and alveolar ducts, and general inflammation [2]. |
| Recovery Period | Effects were assessed both immediately after the final exposure and after a 3-week recovery period [2]. |
The following diagram illustrates the logical workflow of the referenced inhalation study protocol. You can use this DOT script with Graphviz to generate a visual representation.
Diagram Title: Inhalation Toxicity Study Workflow
Diarylide Yellow pigments are a class of disazoacetoacetanilide pigments known for providing bright, intense yellow colors with high transparency and color strength at a relatively low cost [1]. They are structurally characterized by their bisketohydrazone tautomeric form [1] [2].
The table below summarizes the identities and general characteristics of some major Diarylide Yellow pigments:
| Colour Index Name | CAS RN | Common Anilide Coupling Component | Key Reported Characteristics |
|---|---|---|---|
| Pigment Yellow 12 (PY12) | 6358-85-6 | Acetoacetanilide (unsubstituted) | Lower cost; inferior color strength, lightfastness, and solvent resistance compared to others in the series [1]. |
| Pigment Yellow 13 (PY13) | 5102-83-0 | Acetoacetanilide meta-Xylidide (e.g., N-(2,4-dimethylphenyl)) | Mid-shade yellow for European 4-color process printing; high transparency; good balance of properties and cost [1]. |
| Pigment Yellow 14 (PY14) | 5468-75-7 | Acetoacetanilide ortho-Toluidine (e.g., N-(2-methylphenyl)) | Good heat and solvent resistance; used in publication gravure and packaging inks [3] [1]. |
| Pigment Yellow 83 (PY83) | 5567-15-7 | Acetoacetanilide with chloro and methoxy groups (e.g., N-(4-chloro-2,5-dimethoxyphenyl)) | Excellent fastness properties (solvent, light, heat, weather); high transparency and strength; wide use in inks, plastics, and metal deco [4] [3]. |
The following table consolidates key experimental data and properties for these pigments, largely drawn from a Environment and Climate Change Canada and Health Canada assessment [4].
| Property | Experimental Data / Findings |
|---|---|
| Solubility | Very low solubility in water (generally in the low µg/L range) and octanol (< 1 mg/L) [4]. |
| Environmental Fate | Under aerobic conditions, expected to degrade slowly in water, soil, and sediments. Not expected to bioaccumulate [4]. |
| Ecotoxicity | No effects found at 1,000 mg/kg in chronic soil/sediment tests. No effect at saturation in aquatic ecotoxicity studies without solvents [4]. |
| Human Health | Expected to exhibit low to negligible absorption and low toxicity. Margins between exposure estimates and effect levels are considered adequate [4]. |
| Carcinogenicity | A bioassay of technical-grade diarylanilide yellow in rats and mice concluded that the study did not provide evidence for carcinogenicity [5]. |
Recent research highlights a performance consideration for these pigments in plastic packaging. A 2025 study identified that decomposed diarylide pigments are a primary cause of yellowing in recycled polyethylene (PE) obtained from printed plastic films [6].
This diagram illustrates the process where pigment causes issues and the proposed solutions:
For accurate interpretation of the data in the tables, please note the following methodological contexts:
The following table summarizes the core techniques relevant for validating synthetic organic pigments like Diarylanilide Yellow.
| Technique | Fundamental Principle | Key Application & Sensitivity | Sample Preparation & Advantages |
|---|---|---|---|
| FTIR Spectroscopy [1] | Measures absorption of infrared light, corresponding to the vibrational frequencies of chemical bonds in a sample. | Sensitive to heteronuclear functional group vibrations and polar bonds (e.g., O-H, C=O, N-H) [1]. | Can have constraints on sample thickness and uniformity to avoid signal saturation [1]. |
| Raman Spectroscopy [1] | Measures relative frequencies at which a sample scatters radiation, due to a change in molecular polarizability. | Sensitive to homonuclear molecular bonds (e.g., C-C, C=C, C≡C) and the molecular fingerprint region [1]. | Requires little to no sample preparation. Can be hampered by fluorescence interference [1]. |
| LDI-MS (Information not available in search results) | (Information not available in search results) | (Information not available in search results) | (Information not available in search results) |
Here are detailed methodologies for the characterization of yellow synthetic organic pigments, as employed in scientific studies.
| Protocol Aspect | Raman Spectroscopy for Pigment Identification [2] | FTIR & Raman Reference Databases |
|---|---|---|
| Sample Origin | Reference samples from commercial manufacturers (e.g., SunChemicals, Clariant, Ciba); micro-samples from historical paintings [2]. | |
| Instrumentation | Raman microscope; specific example: Renishaw inVia Raman microscope with WiRE 2.0 software for dispersive spectroscopy [3]. | |
| Key Parameters | Excitation wavelengths: 785 nm, 532 nm [3] [4] [5]; Laser Power: e.g., 2.4 mW [3]; Integration time/accumulations: e.g., 10 seconds, 10 accumulations [3]. | |
| Data Handling | Spectrum comparison with reference databases; baseline correction applied [3] [2]. |
| Data Sources | | IRUG Database: Provides curated FTIR and Raman reference spectra for cultural heritage science [6] [4] [5]. SOP Spectral Library: An exhaustive collection of Raman spectra for synthetic organic pigments [3]. |
The process of identifying an unknown pigment typically follows a structured workflow. The diagram below outlines the key steps from sample preparation to final confirmation.
To aid in interpreting the data, the following diagram illustrates the logical process of analyzing spectral features from both FTIR and Raman techniques to identify key molecular characteristics of the pigment.
The search results successfully provided a foundation for FTIR and Raman analysis but had clear gaps.
The standard method for evaluating pigment solvent resistance is the Solvent Rub Test (ASTM D4752) [1].
A pigment's solvent resistance is influenced by its inherent chemical and physical properties. The following table summarizes key differentiating factors for Diarylide Yellow pigments, with PY83 often noted for superior performance [2] [3].
| Factor | Impact on Solvent Resistance & Performance | Comparison Example |
|---|---|---|
| Molecular Structure & Crystallinity [3] | Strong intermolecular forces (e.g., hydrogen bonding) and high crystallinity reduce solubility. | PY83's specific structure fosters strong networks, enhancing stability [3]. |
| Particle Morphology [4] | Larger particle size and increased crystallinity can improve stability and color performance. | Post-treatment (pigmentation) increases crystallinity, changing chromaticity [4]. |
| Hansen Solubility Parameters (HSP) [4] | Pigments have greatest stability in solvents with HSPs vastly different from their own. | High-quality pigments result from solvents with low HSP differences (Δδ) from the pigment [4]. |
The diagram below outlines a general workflow for evaluating and comparing pigment solvent resistance based on the discussed methodologies.
| Pigment Name | Type | Key Colorimetric Features (CIELAB) | Light-fastness | Solvent Resistance | Primary Applications | Key Structural/Performance Notes |
|---|---|---|---|---|---|---|
| Diarylide Yellows (e.g., PY13, PY83) [1] [2] | Organic (Disazo) | Bright yellow, high color strength, high transparency [1]. | Moderate to Superior (PY83) [2] | Good to Superior (PY83) [2] | Dominant in printing inks, some in coatings (PY83) [1] [2] | Exist in bisketohydrazone form; performance linked to crystal structure and substituents [1] [2]. |
| Monoazo Yellows (e.g., PY1) [1] | Organic (Monoazo) | Bright yellow of moderate intensity [1]. | Good [1] | Poor [1] | Water-based decorative paints [1] | - |
| Inorganic BiVO₄ [3] | Inorganic | Greenish-yellow hue, high saturation [3]. | Excellent (Inherently high stability) | Excellent | Coatings, plastics [3] | High production cost; color can be enhanced with phosphors [3]. |
| Inorganic PbCrO₄ [3] | Inorganic | Excellent color properties [3]. | Excellent | Excellent | Limited due to toxicity [3] | Contains toxic lead and chromium; often replaced by hybrids [3]. |
| Naples Yellow (Lead Antimonate) [4] [5] | Inorganic (Historical) | Hues from pale to bright yellow to dark orange [4]. | Excellent | Excellent | Historical ceramics and art [4] | Color varies with flux (e.g., salt lightens, tartar darkens) [4]; particle size influences color [5]. |
The quantitative data in the table is supported by specific experimental protocols.
The relationship between a pigment's composition, structure, and its final properties is fundamental to its performance. The following diagram illustrates this logical pathway.
Understanding the "why" behind the data is crucial for selecting the right pigment.
When designing an experiment or product, your choice of yellow pigment should be guided by the following:
The core synthesis involves tetrazotisation of 3,3′-dichlorobenzidine followed by azo coupling with specific acetoacetanilide derivatives [1] [2]. Single crystals suitable for X-ray diffraction analysis are typically grown from high-boiling-point organic solvents like 1,2,4-trichlorobenzene through slow cooling over several days [1].
Diarylide Yellow pigments exist exclusively in the bisketohydrazone tautomeric form in solid state [1] [2]. The molecular conformation is non-planar, with torsional rotations around central biphenyl bond and anilide linkage [1]. Crystal structures are characterized by:
Table 1: Crystallographic Parameters of Diarylide Yellow Pigments
| Pigment | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| PY12 | Monoclinic | P 1 21/n 1 | 17.850 | 7.37 | - | - | [1] |
| PY13 | Monoclinic | P 1 21/n 1 | 18.631 | 7.450 | 21.512 | 98.15 | [2] |
| PY14 | Monoclinic | P 1 21/n 1 | 18.906 | 7.410 | 21.173 | 96.96 | [2] |
| PY63 | Monoclinic | P 1 21/n 1 | 19.235 | 7.399 | 21.387 | 99.73 | [2] |
Table 2: Technical Performance of Diarylide Yellow Pigments
| Pigment | Anilide Substituents | Color Strength | Transparency | Solvent Resistance | Lightfastness | Primary Applications | Reference |
|---|---|---|---|---|---|---|---|
| PY12 | None (unsubstituted) | Moderate | High | Moderate | Lower | Low-cost printing inks | [2] [3] |
| PY13 | 2,4-dimethyl | High | High | Good | Good (mid-shade) | European 4-color process printing | [2] |
| PY14 | 2-methyl | High | High | Good | Good | Printing inks | [2] |
| PY63 | 2-chloro | - | - | - | Inferior | Limited use printing inks | [2] |
X-ray Crystal Structure Determination
Performance Testing Methodologies
The crystal engineering of Diarylanilide Yellow pigments demonstrates how subtle changes in molecular structure, particularly anilide ring substituents, profoundly impact solid-state packing and commercial performance. PY13 with 2,4-dimethyl substituents offers the optimal balance of color strength, transparency, and fastness properties for demanding printing applications.
Future development could explore novel substituent patterns and composite materials, like the PY13/SiO₂ core-shell particles that enhance solvent resistance for electrophoretic display applications [3].